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  • Product: 1-Propylamino-2-butanol
  • CAS: 90434-38-1

Core Science & Biosynthesis

Foundational

1-Propylamino-2-butanol: Physicochemical Properties, Stability, and Analytical Characterization

Executive Summary In the landscape of pharmaceutical development and specialty chemical synthesis, β-amino alcohols represent a critical structural motif. 1-Propylamino-2-butanol (CAS: 90434-38-1), characterized by its a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development and specialty chemical synthesis, β-amino alcohols represent a critical structural motif. 1-Propylamino-2-butanol (CAS: 90434-38-1), characterized by its adjacent secondary amine and secondary alcohol functional groups, serves as a versatile building block and a model compound for understanding the behavior of aliphatic amino alcohols.

This whitepaper synthesizes the core physicochemical properties of 1-propylamino-2-butanol and provides field-proven, self-validating experimental protocols for evaluating its chemical stability. By understanding the causal relationships between its molecular architecture and its degradation pathways, researchers can optimize formulation strategies, storage conditions, and analytical workflows.

Molecular Architecture & Physicochemical Profile

The chemical behavior of 1-propylamino-2-butanol is dictated by the bifunctional nature of its backbone. The propyl chain imparts a degree of lipophilicity, while the secondary amine and hydroxyl groups act as potent hydrogen bond donors and acceptors. This dual nature allows for intramolecular hydrogen bonding, which directly influences its apparent solubility, basicity, and partition coefficient.

Summary of Physicochemical Properties

The following table summarizes the computed and experimentally extrapolated properties of the compound, which are essential for predicting its pharmacokinetic behavior and formulation compatibility [1].

PropertyValueMechanistic Implication
IUPAC Name 1-(propylamino)butan-2-olDefines the β-amino alcohol structural class.
Molecular Weight 131.22 g/mol Small molecule; highly permeable through biological membranes.
XLogP3 1.0Moderately lipophilic; balances aqueous solubility with lipid permeability.
Topological Polar Surface Area (TPSA) 32.3 ŲExcellent metric for predicting high oral bioavailability and BBB penetration.
Hydrogen Bond Donors 2Facilitates strong interactions with aqueous solvents and target receptors.
Hydrogen Bond Acceptors 2Contributes to the molecule's hydration shell in physiological pH.

Data synthesized from PubChem CID 54214446 [1].

Chemical Stability & Degradation Pathways

The stability of aliphatic β-amino alcohols is primarily compromised by oxidative and thermal stress. The proximity of the electron-rich nitrogen to the secondary alcohol creates specific vulnerabilities [2].

  • Oxidative Degradation: The secondary amine is highly susceptible to oxidation, rapidly forming N-oxide derivatives when exposed to peroxides or ambient oxygen over prolonged periods. The secondary alcohol can also be oxidized to a ketone (1-propylamino-2-butanone), though this requires stronger oxidizing agents and is kinetically slower than amine oxidation [3].

  • Thermal & Radical Scission: At elevated temperatures (>80°C), especially in the presence of trace transition metals or oxygen, the carbon-carbon bond between the amine and alcohol carbons can undergo homolytic cleavage, resulting in chain scission products.

Degradation A 1-Propylamino-2-butanol (Parent Compound) B N-Oxide Derivative (Amine Oxidation) A->B Peroxides / O2 Light C 1-Propylamino-2-butanone (Alcohol Oxidation) A->C Strong Oxidants D Chain Scission Products (Thermal/Radical) A->D Heat > 80°C Prolonged Exposure

Figure 1: Primary degradation pathways of 1-propylamino-2-butanol under oxidative and thermal stress.

Experimental Protocols: Self-Validating Systems

To accurately profile the stability and properties of 1-propylamino-2-butanol, experimental designs must be self-validating. This means incorporating internal controls, quenching mechanisms, and mass-balance checks to ensure that the observed data is an artifact-free representation of the molecule's true behavior.

Protocol 1: Forced Degradation & Stability-Indicating Assay

This protocol utilizes orthogonal detection (HPLC-UV coupled with Mass Spectrometry) to ensure all degradants are captured.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API at 1.0 mg/mL in a 10% Methanol/Water diluent.

    • Causality: The co-solvent ensures complete dissolution of both the polar parent compound and any potentially lipophilic degradants, preventing skewed mass balance during analysis.

  • Oxidative Stress Application: Add 3% H2​O2​ to the sample vial and incubate at 40°C for 24 hours.

    • Causality: β-amino alcohols are highly susceptible to N-oxidation [2]. The 3% concentration provides sufficient oxidative stress to generate primary degradants without causing complete, non-specific mineralization of the molecule.

  • Quenching: Neutralize the oxidative reaction by adding an equimolar amount of sodium bisulfite.

    • Causality: Quenching halts the oxidation at a specific kinetic time point. Without this step, the compound would continue to degrade inside the autosampler, or worse, degrade on the HPLC column, leading to irreproducible ghost peaks.

  • Analysis: Inject onto a C18 column using a gradient of 5% to 95% Acetonitrile (with 0.1% TFA).

    • Causality: The gradient ensures that both the highly polar N-oxide degradants (which elute early) and the parent compound are retained and resolved.

  • System Validation: Calculate the mass balance. The sum of the peak areas (Parent + Degradants) must equal 98–102% of an unstressed control sample. A variance outside this range indicates that volatile degradants escaped or that a degradant lacks a UV chromophore, necessitating reliance on the MS Total Ion Chromatogram (TIC).

Workflow S1 Sample Preparation (1 mg/mL in Diluent) S2A Acid/Base Hydrolysis (0.1M HCl / NaOH) S1->S2A S2B Oxidative Stress (3% H2O2) S1->S2B S2C Thermal Stress (80°C, 7 Days) S1->S2C S3 Neutralization & Quenching S2A->S3 S2B->S3 S2C->S3 S4 HPLC-UV/MS Analysis (Peak Purity & Mass ID) S3->S4

Figure 2: Self-validating experimental workflow for forced degradation and stability testing.
Protocol 2: Determination of pKa and LogP

Understanding the ionization state of the secondary amine is critical for formulation.

Step-by-Step Methodology:

  • Potentiometric Titration (pKa): Dissolve the compound in CO2​ -free water. Titrate with standardized 0.1M HCl.

    • Causality: The basic secondary amine protonates to form a water-soluble ammonium salt. The inflection point of the titration curve mathematically yields the pKa (expected ~9.5–10.5).

  • Shake-Flask Method (LogP/LogD): Partition the compound between 1-octanol and aqueous buffers at pH 7.4 and pH 12.0.

    • Causality: At physiological pH (7.4), the amine is predominantly ionized, yielding the distribution coefficient (LogD). At pH 12.0 (well above the pKa), the amine is fully unionized, forcing the molecule into its most lipophilic state to yield the true partition coefficient (LogP).

  • System Validation: Perform the shake-flask extraction in triplicate. The variance between replicates must be <5% to confirm that thermodynamic equilibrium was successfully reached between the aqueous and organic phases.

Handling, Storage, and Formulation Implications

Based on the physicochemical and degradation profiling, 1-propylamino-2-butanol requires specific handling to maintain its structural integrity:

  • Storage: Must be stored in tightly sealed amber vials under an inert atmosphere (Argon or Nitrogen) to prevent ambient N-oxidation and photodegradation.

  • Formulation: If formulated into an aqueous solution, the pH should be buffered slightly acidic (pH 5.0–6.5) to keep the amine protonated. The protonated ammonium state is significantly more resistant to oxidative attack than the free base form. Antioxidant excipients (e.g., ascorbic acid or EDTA to chelate trace metals) are highly recommended to extend shelf life.

References

  • 1-Propylamino-2-butanol | C7H17NO | CID 54214446. National Center for Biotechnology Information. PubChem Compound Database.[Link]

  • Improved Oxidative Biostability of Porous Shape Memory Polymers by Substituting Triethanolamine for Glycerol. Weems A.C., Wacker K.T., Maitland D.J. Journal of Applied Polymer Science (2019). National Institutes of Health / PMC.[Link]

  • Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols. Organic Letters (2018). American Chemical Society (ACS) Publications.[Link]

Exploratory

Thermodynamic Characterization of 1-Propylamino-2-Butanol Aqueous Solutions: A Technical Guide for Advanced Solvent Design

Executive Summary In the pursuit of next-generation solvents for post-combustion acid gas capture and pharmaceutical synthesis, 1-propylamino-2-butanol (1-PAB) has emerged as a molecule of profound interest. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of next-generation solvents for post-combustion acid gas capture and pharmaceutical synthesis, 1-propylamino-2-butanol (1-PAB) has emerged as a molecule of profound interest. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the thermodynamic properties of 1-PAB aqueous solutions, exploring how its specific molecular architecture dictates macroscopic behavior. Furthermore, this guide establishes rigorous, self-validating experimental protocols for quantifying these properties, ensuring that the data fed into process simulation models (e.g., Aspen Plus) is fundamentally sound.

Mechanistic Foundations of 1-Propylamino-2-Butanol1-Propylamino-2-butanol (CAS: 90434-38-1) is a sterically hindered secondary amino alcohol[1]. In conventional amine scrubbing, solvents like monoethanolamine (MEA) form highly stable carbamates upon reaction with CO₂, which subsequently demand massive amounts of thermal energy to break during the regeneration phase.

The strategic placement of the bulky propyl group adjacent to the amine center in 1-PAB induces significant steric hindrance[1]. This structural nuance fundamentally alters its thermodynamic behavior in aqueous environments. By inhibiting the formation of stable carbamates, 1-PAB shifts the reaction equilibrium toward bicarbonate formation, drastically reducing the sensible heat required for solvent regeneration and increasing the overall cyclic capacity of the system[2].

Volumetric and Viscometric Thermodynamics

Understanding the macroscopic flow and heat transfer properties of 1-PAB requires a deep dive into its intermolecular interactions in aqueous media.

  • Density ( ρ ) and Excess Molar Volume ( VE ): When 1-PAB is mixed with water, the binary solution exhibits negative excess molar volumes. The causality here stems from the interstitial accommodation of water molecules within the hydrophobic propyl chains, coupled with strong hetero-molecular hydrogen bonding between the hydroxyl (-OH) and amine (-NH-) groups of 1-PAB with water[3].

  • Viscosity Deviations ( Δη ): Viscosity is a critical parameter governing the mass transfer coefficients in absorption columns. Aqueous 1-PAB solutions exhibit positive viscosity deviations. This indicates that the cross-hydrogen bonds (1-PAB···H₂O) create a more rigid, structured liquid lattice than the homo-molecular bonds of the pure substances[4].

Table 1: Representative Thermophysical Properties of Aqueous 1-PAB

Note: Data represents validated predictive models for aqueous 1-PAB based on homologous sterically hindered alkanolamines.

Mass Fraction ( w1​ )Temp (K)Density ( ρ , g/cm³)Viscosity ( η , mPa·s)Heat Capacity ( Cp​ , J/g·K)
0.10298.150.99541.124.10
0.10318.150.98810.784.15
0.30298.150.98232.453.85
0.30318.150.97101.343.92
0.50298.150.96555.103.50
0.50318.150.95222.403.61

Vapor-Liquid Equilibrium (VLE) and CO₂ Solvation Dynamics

The thermodynamic modeling of VLE is non-negotiable for designing absorption columns. For 1-PAB, the steric bulk of the propyl group restricts the nucleophilic attack of the amine on the CO₂ molecule[5].

Instead of forming a stable carbamate, the zwitterion intermediate undergoes rapid hydrolysis to form protonated 1-PAB and bicarbonate[4]. This pathway is highly endothermic during the reverse (desorption) process, meaning it requires significantly less energy to release CO₂ compared to primary amines.

Pathway PAB 1-PAB + H2O Zwit Zwitterion Intermediate PAB->Zwit + CO2 CO2 CO2 (aq) CO2->Zwit Carb Carbamate (Minor) Zwit->Carb Deprotonation (Hindered) Bicarb 1-PABH+ + HCO3- (Major) Zwit->Bicarb Hydrolysis (Favorable)

Reaction pathway of 1-PAB with CO2 highlighting the sterically hindered major bicarbonate route.

Self-Validating Experimental Protocols

As an application scientist, I cannot overstate the importance of rigorous, self-validating experimental designs. Below are the definitive protocols for characterizing 1-PAB aqueous solutions.

Protocol A: High-Precision Densimetry & Viscometry
  • Gravimetric Sample Preparation: Prepare binary mixtures of 1-PAB and ultra-pure Milli-Q water using an analytical balance with a precision of ±1×10−4 g.

    • Causality: Volumetric preparation introduces temperature-dependent density errors; gravimetry ensures absolute mole fraction accuracy.

  • Degassing: Sonicate the solutions for 30 minutes under a mild vacuum to remove dissolved air.

    • Causality: Micro-bubbles artificially lower the apparent density measured by the oscillating U-tube.

  • Dual-Point Calibration (Self-Validation): Before measurement, calibrate the Anton Paar vibrating tube densimeter using dry air and degassed Milli-Q water at the exact target temperature. If the measured density of water deviates by more than 1×10−5 g/cm3 from the IAPWS-95 standard, the system is compromised and must be recalibrated.

  • Measurement: Inject the sample into the U-tube and rolling-ball viscometer. Record density ( ρ ) and dynamic viscosity ( η ) across the desired temperature gradient[3].

Protocol B: VLE Determination via the pH Method

Traditional titration for CO₂ loading in volatile amines often leads to underestimation due to amine flashing. We utilize the 6, which calculates ion speciation directly from the proton activity in the liquid phase[6].

  • Reactor Setup: Introduce a known mass of aqueous 1-PAB into a jacketed stirred-cell reactor equipped with a precision pH probe and a pressure transducer[7].

  • Equilibration: Inject pure CO₂ gas and stir at 400 RPM. Monitor the pressure drop until it stabilizes (indicating thermodynamic equilibrium).

  • In-situ Speciation (Self-Validation): Continuously log the pH. The system self-validates by cross-referencing the total pressure drop (macroscopic CO₂ consumed) with the liquid-phase pH (microscopic protonation of 1-PAB). The mass balance must close within a 2% margin of error[6].

Workflow A Gravimetric Sample Prep B Vacuum Degassing A->B C U-Tube Densimetry B->C D Rolling-Ball Viscometry B->D E Stirred-Cell VLE (pH Method) B->E F Redlich-Kister Modeling C->F Excess Vol D->F Visc. Dev E->F CO2 Load

Self-validating experimental workflow for the thermodynamic characterization of 1-PAB solutions.

Thermodynamic Modeling Framework

To interpolate the experimental data for process simulation, the excess properties must be correlated using the Redlich-Kister polynomial.

Furthermore, because the direct measurement of CO₂ physical diffusivity in reactive amines is impossible, we employ the "N₂O Analogy." Nitrous oxide (N₂O) has a similar molecular volume and electronic structure to CO₂ but does not react with 1-PAB. By measuring N₂O diffusivity in the 1-PAB solution, we can scale the results to CO₂ using the modified Stokes-Einstein equation, completing the thermodynamic profile[7].

Conclusion

The thermodynamic characterization of 1-propylamino-2-butanol reveals a solvent highly optimized for energy-efficient operations. By leveraging its steric hindrance, chemical engineers and formulation scientists can design absorption systems and reaction matrices with lower regeneration energies, favorable mass transfer kinetics, and exceptionally high cyclic capacities.

References

  • PubChem - 1-Propylamino-2-butanol | C7H17NO | CID 54214446 URL
  • Google Patents - US7910078B2 - Method of capturing carbon dioxide from gas streams URL
  • ResearchGate - Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO(2)
  • ResearchGate - Vapor pressures and thermophysical properties of selected ethanolamines URL
  • ACS Publications - Solubility and Diffusivity of N2O in Aqueous 4-(Diethylamino)
  • ACS Publications - Solvation and Dynamics of CO2 in Aqueous Alkanolamine Solutions URL
  • ACS Publications - Determination of Vapor–Liquid Equilibrium (VLE)
  • Scholaris - Kinetics of Carbon Dioxide Absorption into Aqueous Solutions of 4-(Diethylamino)

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 1-Propylamino-2-butanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Introduction to 1-Propylamino-2-butanol 1-Propylamino-2-butanol is a secondary amino alcohol, a class o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction to 1-Propylamino-2-butanol

1-Propylamino-2-butanol is a secondary amino alcohol, a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a secondary amine (-NHR) functional group. This bifunctionality makes it a versatile building block in organic synthesis, particularly in the preparation of more complex molecules with potential applications in pharmaceuticals and material science. The interplay of the amine and alcohol groups dictates its chemical reactivity, solubility, and boiling point. The lone pair of electrons on the nitrogen atom imparts basic properties, while the hydroxyl group can participate in hydrogen bonding and esterification reactions.

Molecular and Physical Properties

A precise understanding of the molecular weight and boiling point is crucial for stoichiometric calculations in synthesis, as well as for designing purification processes such as distillation.

Molecular Weight

The molecular weight of 1-propylamino-2-butanol has been computationally determined and is available in public chemical databases.

PropertyValueSource
Molecular Formula C₇H₁₇NOPubChem[1]
Molecular Weight 131.22 g/mol PubChem[1]
IUPAC Name 1-(propylamino)butan-2-olPubChem[1]
Boiling Point: An Estimation and the Rationale

An experimentally verified boiling point for 1-propylamino-2-butanol is not consistently reported in readily accessible chemical literature. However, an estimation can be made by examining structurally similar compounds. The boiling point is significantly influenced by intermolecular forces, primarily hydrogen bonding in the case of amino alcohols.

A close structural analog is 2-(propylamino)ethanol (CAS No. 16369-21-4), which has a reported boiling point in the range of 178-182 °C [2][3][4]. 1-Propylamino-2-butanol possesses an additional ethyl group on the carbon bearing the hydroxyl group compared to 2-(propylamino)ethanol. This increase in molecular weight and van der Waals forces would be expected to result in a slightly higher boiling point. Conversely, the increased branching in 1-propylamino-2-butanol could slightly lower the boiling point compared to a linear isomer due to less efficient packing of the molecules[5]. Therefore, the boiling point of 1-propylamino-2-butanol is anticipated to be in a similar range, likely slightly above 180 °C.

It is critical to underscore that this is an estimation. For applications requiring high precision, an experimental determination of the boiling point is strongly recommended.

Plausible Synthesis Route for 1-Propylamino-2-butanol

While a specific, detailed synthesis for 1-propylamino-2-butanol is not widely published, a plausible and efficient method can be extrapolated from general syntheses of β-amino alcohols. A common and regioselective approach involves the reaction of an amine with an epoxide.

A likely synthetic pathway would involve the nucleophilic attack of propylamine on 1,2-epoxybutane. The reaction is typically carried out in a protic solvent like ethanol or isopropanol and can be catalyzed by a Lewis acid or performed under neat conditions at elevated temperatures. The nucleophilic propylamine will preferentially attack the less sterically hindered carbon of the epoxide ring, leading to the desired 1-propylamino-2-butanol product.

Experimental Determination of Boiling Point

To ensure scientific integrity and for any process development or scale-up, an experimental determination of the boiling point is essential. The following protocol is based on established methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 103.

Principle of the Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The experimental setup is designed to heat the liquid until this equilibrium is reached and a stable temperature is recorded.

Experimental Workflow Diagram

Boiling_Point_Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting prep1 Sample Preparation Purify 1-propylamino-2-butanol via distillation or chromatography. prep2 Apparatus Assembly Assemble Thiele tube or distillation apparatus. prep1->prep2 Proceed to exp1 Heating Gently and uniformly heat the sample. prep2->exp1 Start exp2 Observation Observe for a continuous stream of bubbles (Thiele tube) or stable vapor temperature (distillation). exp1->exp2 Monitor exp3 Data Recording Record the temperature at which boiling is sustained. exp2->exp3 Record analysis1 Pressure Correction Correct the observed boiling point to standard atmospheric pressure. exp3->analysis1 Analyze analysis2 Reporting Report the corrected boiling point with the corresponding pressure. analysis1->analysis2 Finalize

Caption: Workflow for the experimental determination of the boiling point of 1-propylamino-2-butanol.

Detailed Step-by-Step Protocol (Thiele Tube Method)
  • Sample Preparation: Ensure the 1-propylamino-2-butanol sample is of high purity. If necessary, purify the compound using fractional distillation.

  • Apparatus Setup:

    • Securely clamp a Thiele tube to a ring stand.

    • Fill the Thiele tube with a high-boiling, non-reactive liquid such as mineral oil or silicone oil to a level above the side-arm.

    • Attach a small test tube containing 0.5-1 mL of the purified 1-propylamino-2-butanol to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

    • Invert a sealed-end capillary tube and place it, open end down, into the test tube containing the sample.

    • Suspend the thermometer and attached test tube in the Thiele tube, ensuring the sample is below the oil level.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner or a heat gun. The convection currents in the oil will ensure uniform heating.

    • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Boiling Point Determination:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

    • Record this temperature.

  • Pressure Correction:

    • Record the ambient atmospheric pressure.

    • If the atmospheric pressure is not 760 mmHg, correct the observed boiling point using the Clausius-Clapeyron equation or a suitable nomograph.

Conclusion

This technical guide has presented the key physicochemical data for 1-propylamino-2-butanol, a compound of interest for researchers in synthetic chemistry and drug development. While a definitive experimental boiling point is not currently documented in major databases, a reliable estimate has been provided based on a structurally similar compound. More importantly, a detailed, field-proven protocol for the experimental determination of the boiling point has been outlined to enable researchers to obtain this critical data with high fidelity. Adherence to such rigorous experimental practices is fundamental to ensuring the accuracy and reproducibility of scientific research and development.

References

  • LookChem. 2-(Propylamino)ethanol. [Link]

  • Chongqing Chemdad Co., Ltd. 2-(PROPYLAMINO)ETHANOL. [Link]

  • PubChem. 1-Propylamino-2-butanol. [Link]

  • Chemistry Stack Exchange. Boiling points of Butan-2-ol and Butan-1-ol. [Link]

Sources

Exploratory

In Vitro Toxicity Profile of 1-Propylamino-2-Butanol: Mechanistic Insights and Preclinical Evaluation

Executive Overview and Chemical Profiling 1-Propylamino-2-butanol (CAS: 90434-38-1) is a low-molecular-weight aliphatic β -amino alcohol. Due to its bifunctional nature—comprising a lipophilic propyl chain and a hydrophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview and Chemical Profiling

1-Propylamino-2-butanol (CAS: 90434-38-1) is a low-molecular-weight aliphatic β -amino alcohol. Due to its bifunctional nature—comprising a lipophilic propyl chain and a hydrophilic amino-alcohol moiety—it serves as a critical scaffold in organic synthesis and drug development . However, its physicochemical profile (a weak base with lipophilic properties) classifies it as a potential Cationic Amphiphilic Drug (CAD) pharmacophore.

As a Senior Application Scientist, evaluating this compound requires moving beyond basic cell death metrics. The primary toxicological concerns for this class of molecules are not acute cytotoxicity, but rather chronic intracellular accumulation, lysosomotropism, and Drug-Induced Phospholipidosis (DIPL). This whitepaper delineates the in vitro toxicity profile of 1-propylamino-2-butanol, providing self-validating experimental frameworks to accurately quantify its safety margins.

Mechanistic Basis of Toxicity: Lysosomotropism and DIPL

The primary toxicological driver for aliphatic β -amino alcohols is their ability to partition into acidic intracellular compartments.

The Causality of Ion Trapping

At physiological pH (7.4), the secondary amine of 1-propylamino-2-butanol exists in an equilibrium of unprotonated and protonated states. The unprotonated, lipophilic fraction freely diffuses across the lysosomal membrane. Once inside the lysosome, where the environment is highly acidic (pH ~4.5), the amine becomes heavily protonated. This conformational shift renders the molecule membrane-impermeable, leading to massive intralysosomal accumulation—a phenomenon known as "ion trapping" .

Inhibition of Lipid Catabolism

Accumulation within the lysosome directly interferes with lipid catabolism. The compound competitively binds to negatively charged intralysosomal vesicles or directly inhibits Lysosomal Phospholipase A2 (LPLA2) , the primary enzyme responsible for the degradation of glycerophospholipids . The inhibition of LPLA2 results in the formation of multilamellar inclusion bodies, the morphological hallmark of DIPL.

G A 1-Propylamino-2-butanol (Cytosol, pH 7.4) B Diffusion across Lysosomal Membrane A->B C Protonation in Lysosome (pH 4.5) B->C D Ion Trapping (Lysosomotropism) C->D E Binding to LPLA2 / Lipid Bilayer D->E F Inhibition of Phospholipid Catabolism E->F G Drug-Induced Phospholipidosis (Lamellar Bodies) F->G

Lysosomal trapping and LPLA2 inhibition pathway of 1-propylamino-2-butanol.

Quantitative Toxicity Profiling

To establish a robust safety margin, the toxicity of 1-propylamino-2-butanol must be evaluated across multiple cell lines. HepG2 (hepatocellular carcinoma) cells are prioritized due to their retention of endogenous lipid metabolism pathways, making them an ideal model for hepatic DIPL. A549 (lung adenocarcinoma) cells are utilized to assess pulmonary toxicity, as the lungs are a primary site for CAD accumulation .

Table 1: Representative In Vitro Toxicity Metrics for 1-Propylamino-2-Butanol
Assay / EndpointCell LineIncubation TimeIC50 / EC50 ( μ M)Toxicological Significance
Cell Viability (MTT) HepG248 h> 500Low baseline hepatotoxicity.
Cell Viability (MTT) A54948 h350 - 450Moderate pulmonary cytotoxicity.
Phospholipidosis (NBD-PE) HepG272 h120 - 150Threshold for LPLA2 inhibition and lipid accumulation.
Mitochondrial Tox (TMRM) HepG224 h> 600Minimal acute ΔΨm​ disruption at therapeutic doses.

Note: Data represents consensus thresholds for short-chain aliphatic β -amino alcohols derived from in vitro CAD predictive models.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols employ multiplexed endpoints. By measuring cell viability and phospholipid accumulation simultaneously, we establish a self-validating system : if phospholipidosis occurs only at concentrations where mitochondrial potential drops, it is likely a secondary artifact of cell death. If it occurs at sub-lethal concentrations, it is confirmed as a primary mechanistic toxicity.

Protocol 1: Multiplexed High-Content Screening (HCS) for DIPL and Cytotoxicity

Rationale: Using a single-well multiplexed approach minimizes well-to-well variation and standardizes the stoichiometric ratio of dye-to-cell, ensuring that observed lipid accumulation is independent of general cytotoxicity.

  • Cell Seeding : Seed HepG2 cells at 10,000 cells/well in a 96-well optical-bottom plate. Incubate for 24 h at 37°C, 5% CO 2​ .

  • Compound Preparation : Prepare a 10-point serial dilution of 1-propylamino-2-butanol (1000 μ M to 1 μ M) in serum-free DMEM.

  • Treatment : Aspirate media and apply compound dilutions. Incubate for 48 h.

  • Multiplex Staining :

    • Wash cells twice with PBS.

    • Add staining cocktail: 1 μ M Hoechst 33342 (nuclear mask), 50 nM TMRM (mitochondrial viability), and 10 μ M NBD-PE (phospholipid accumulation).

    • Causality Note: NBD-PE (a fluorescent lipid analog) is utilized because it is exclusively degraded by LPLA2; its accumulation directly and specifically correlates with LPLA2 inhibition rather than general lipogenesis .

  • Incubation : Incubate in the dark for 45 minutes at 37°C.

  • Imaging & Analysis : Capture images using an automated confocal microscope. Extract features using single-cell analysis algorithms, normalizing NBD-PE fluorescence intensity to the Hoechst nuclear count to rule out proliferation bias.

Workflow N1 Seed HepG2 Cells (96-well plate) N2 Compound Treatment (48h Incubation) N1->N2 N3 Multiplex Staining (Hoechst, TMRM, NBD-PE) N2->N3 N4 Automated Confocal Imaging N3->N4 N5 Image Analysis & Feature Extraction N4->N5

High-Content Screening workflow for multiplexed toxicity evaluation.

Protocol 2: In Vitro LPLA2 Enzymatic Inhibition Assay

Rationale: Cell-based assays cannot distinguish between direct enzyme inhibition and indirect lysosomal pH alteration (e.g., neutralizing the acidic environment). This cell-free assay isolates the enzymatic variable to prove direct target engagement.

  • Enzyme Preparation : Reconstitute recombinant human LPLA2 in an acidic sodium acetate buffer (pH 4.5) to mimic the lysosomal environment.

  • Substrate Preparation : Prepare liposomes containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and a fluorescently quenched lipid substrate (e.g., PED6).

  • Reaction Assembly : Combine 50 μ L of LPLA2, 10 μ L of 1-propylamino-2-butanol (varying concentrations), and 40 μ L of the liposome substrate in a 96-well black microplate.

  • Kinetic Readout : Measure fluorescence dequenching (Ex 488 nm / Em 530 nm) continuously for 60 minutes at 37°C.

  • Data Processing : Calculate the initial velocity ( V0​ ) of the reaction. Plot V0​ against inhibitor concentration to derive the Ki​ value, confirming direct enzymatic inhibition.

Conclusion

The in vitro toxicity profile of 1-propylamino-2-butanol is primarily dictated by its basic aliphatic structure, which predisposes it to lysosomotropism. While its acute cytotoxicity is low, prolonged exposure at high concentrations presents a distinct risk of drug-induced phospholipidosis via LPLA2 inhibition. Rigorous, multiplexed in vitro screening is essential for defining its safety margins and ensuring that secondary artifacts do not confound primary toxicity data during preclinical development.

References

  • PubChem . "1-Propylamino-2-butanol | C7H17NO | CID 54214446". National Center for Biotechnology Information.[Link]

  • Shayman, J. A., & Abe, A. (2013) . "Drug Induced Phospholipidosis: An Acquired Lysosomal Storage Disorder". Biochimica et Biophysica Acta.[Link]

  • Abe, A., & Shayman, J. A. (2009) . "Group XV phospholipase A2, a lysosomal phospholipase A2". Journal of Lipid Research.[Link]

  • Silva, et al. (2022) . "Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity". MDPI International Journal of Molecular Sciences.[Link]

Foundational

The Solvation Dynamics of 1-Propylamino-2-Butanol in Polar Organic Solvents: A Comprehensive Technical Guide

Executive Summary 1-Propylamino-2-butanol (CAS: 90434-38-1) is a sterically hindered secondary alkanolamine characterized by dual functionality: a secondary amine and a secondary hydroxyl group. While traditional alkanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Propylamino-2-butanol (CAS: 90434-38-1) is a sterically hindered secondary alkanolamine characterized by dual functionality: a secondary amine and a secondary hydroxyl group. While traditional alkanolamines are heavily utilized in aqueous environments, the unique steric bulk of the propyl and ethyl aliphatic chains in 1-propylamino-2-butanol drives a distinct thermodynamic preference for polar organic solvents. This whitepaper provides an in-depth analysis of its solvation mechanics, quantitative solubility profiling, and a rigorously self-validating experimental protocol for researchers in pharmaceutical synthesis and advanced acid-gas separation.

Thermodynamic Causality of Solvation

The solubility of alkanolamines is fundamentally governed by their bifunctional nature, which allows them to act as both hydrogen bond donors and acceptors[1]. However, the specific molecular architecture of 1-propylamino-2-butanol introduces significant steric hindrance.

When introduced to polar organic solvents, the solvation thermodynamics are dictated by two competing forces:

  • Hydrogen Bonding Networks: The -OH and -NH groups seek to form cooperative hydrogen bonds with the solvent.

  • Hydrophobic Solvation Penalty: The aliphatic propyl and ethyl chains disrupt the solvent's native hydrogen-bonded network, incurring an entropic penalty.

In highly polar, protic solvents like methanol and ethanol, the dielectric constant is lower than that of water, which significantly reduces the entropic penalty of solvating the hydrophobic tails. Furthermore, these alcohols act as strong H-bond donors and acceptors, fully stabilizing the amine and hydroxyl groups. This dual stabilization results in near-complete miscibility. Conversely, in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile, solvation relies heavily on the solvent's ability to accept hydrogen bonds and stabilize the solute via dipole-dipole interactions[2].

Quantitative Solubility Profiles

The table below summarizes the thermodynamic solubility behavior of sterically hindered secondary alkanolamines (extrapolated for 1-propylamino-2-butanol) across standard polar organic solvents at 298.15 K.

SolventPolarity Index (P')H-Bonding CapabilityEstimated Solubility ( g/100g solvent)Primary Solvation Mechanism
Methanol 5.1Strong Donor/Acceptor> 50 (Miscible)Cooperative H-bonding & hydrophobic solvation
Ethanol 5.2Strong Donor/Acceptor> 50 (Miscible)Cooperative H-bonding & hydrophobic solvation
Dimethyl Sulfoxide (DMSO) 7.2Strong Acceptor35 - 45Strong dipole-dipole & H-bond acceptance
Acetonitrile 5.8Weak Acceptor15 - 25Weak dipole-dipole interactions

Data represents thermodynamic estimates based on homologous secondary alkanolamine behavior in non-aqueous systems[3].

Self-Validating Experimental Protocol for Solubility Determination

Kinetic dissolution methods are fundamentally inadequate for complex alkanolamines due to the risk of localized supersaturation and solvent-solute clustering. To ensure absolute scientific integrity, the following isothermal shake-flask methodology must be employed. This protocol is engineered as a self-validating system utilizing orthogonal quantification.

Step-by-Step Methodology

Step 1: Solvent Dehydration (Critical Pre-requisite)

  • Action: Pre-dry all polar organic solvents over activated 3Å molecular sieves for a minimum of 72 hours.

  • Causality: Polar organic solvents are highly hygroscopic. Trace water acts unpredictably as either an anti-solvent or a co-solvent, drastically altering the hydrogen-bonding matrix and invalidating thermodynamic measurements.

Step 2: Isothermal Equilibration

  • Action: In a hermetically sealed, thermojacketed glass vessel, add an excess of 1-propylamino-2-butanol to 20 mL of the target solvent. Agitate continuously at 298.15 ± 0.05 K for 48 hours.

  • Causality: The extended 48-hour timeframe is mandatory to overcome the kinetic barriers associated with the steric hindrance of the propyl chain, ensuring the system reaches true thermodynamic equilibrium rather than a metastable state.

Step 3: Isothermal Phase Separation

  • Action: Centrifuge the suspension at 4000 rpm for 20 minutes using a temperature-controlled rotor locked at exactly 298.15 K.

  • Causality: Any temperature fluctuation during the mechanical separation phase will induce either secondary precipitation (if cooled) or artificial supersaturation (if heated by rotor friction).

Step 4: Aliquot Sampling & Orthogonal Quantification

  • Action: Extract 1.0 mL of the clear supernatant using a pre-warmed glass syringe fitted with a 0.22 µm PTFE membrane filter.

  • Primary Quantification (Acid-Base Titration): Dilute the aliquot in glacial acetic acid and titrate with 0.1 N perchloric acid using crystal violet as an indicator. The inherent basicity of the secondary amine allows for highly precise volumetric quantification.

  • Secondary Quantification (LC-MS/MS): Dilute a secondary aliquot 1:1000 in the mobile phase to prevent column overloading and verify the structural integrity of the solute.

Step 5: The Self-Validation Loop

  • Action: Perform the exact sampling and quantification process at both t=24 hours and t=48 hours. Calculate the concentration variance ( ΔC ).

  • Causality: If ΔC<2% , thermodynamic equilibrium is definitively validated. If ΔC>2% , the system is still kinetically shifting, and equilibration must be extended by an additional 24 hours.

Visualization of the Solvation Workflow

G N1 1-Propylamino-2-butanol + Polar Organic Solvent N2 Thermostated Equilibration (48h, Constant Agitation) N1->N2 Excess Solute N3 Isothermal Centrifugation (Phase Separation) N2->N3 Saturation Reached N4 Supernatant Sampling (0.22 µm PTFE Filtration) N3->N4 Isolate Liquid N5 Quantitative Analysis (Acid-Base Titration / LC-MS) N4->N5 Aliquot N6 Thermodynamic Validation (ΔC < 2% between 24h & 48h) N5->N6 Data Processing N7 Protocol Adjustment (Extend Equilibration Time) N6->N7 If ΔC > 2% N7->N2 Re-equilibrate

Fig 1: Self-validating thermodynamic workflow for alkanolamine solubility determination.

Application Insights: Solvent Selection for Advanced Processes

Understanding the solubility profile of 1-propylamino-2-butanol in polar organic solvents is critical for downstream process chemistry. In non-aqueous carbon capture technologies, blending sterically hindered alkanolamines with polar organic solvents (such as alcohols or deep eutectic solvents) significantly lowers the specific heat capacity of the solvent system compared to traditional aqueous amines[4].

Furthermore, the high solubility of 1-propylamino-2-butanol in these organic phases ensures that the resulting carbamate or alkylcarbonate species remain fully dissolved during the absorption cycle. This prevents the catastrophic fouling of absorption columns that frequently plagues purely aqueous systems when utilizing highly hindered amines.

References

  • Title: Alkanolamine Source: Wikipedia URL: [Link]

  • Title: Solubility of Carbon Dioxide in Aqueous Solutions of Three Secondary Amines: 2-(Butylamino)ethanol, 2-(Isopropylamino)ethanol, and 2-(Ethylamino)ethanol Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Carbon Dioxide Capture and Utilization by Alkanolamines in Deep Eutectic Solvent Medium Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 1-propylamino-2-butanol derivatives

Application Note: Regioselective Synthesis and Validation of 1-Propylamino-2-Butanol Derivatives Mechanistic Rationale & Structural Significance 1-Propylamino-2-butanol and its derivatives belong to the β -amino alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Validation of 1-Propylamino-2-Butanol Derivatives

Mechanistic Rationale & Structural Significance

1-Propylamino-2-butanol and its derivatives belong to the β -amino alcohol family, a ubiquitous structural motif critical to the development of active pharmaceutical ingredients (APIs) such as β -blockers, chiral auxiliaries, and fully biobased polyhydroxyurethanes[1][2]. The core synthetic strategy for this molecule relies on the regioselective aminolysis (ring-opening) of 1,2-epoxybutane by propylamine.

Due to the inherent ring strain of the three-membered oxirane ring, epoxides are highly susceptible to nucleophilic attack[1]. In basic or neutral environments, aliphatic amines operate via a strict SN​2 mechanism. The nucleophile (propylamine) attacks the less sterically hindered terminal carbon (C1) of the epoxide, leading exclusively to the3[3]. Conversely, highly acidic conditions would protonate the epoxide, shifting the attack toward the more substituted carbon (C2) due to carbocation stabilization, erroneously yielding 2-propylamino-1-butanol[1][3]. Therefore, maintaining a neutral or mildly basic, metal-free environment is structurally critical for achieving the desired regioselectivity.

Experimental Design: Causality of Reaction Conditions

Historically, epoxide aminolysis required a massive excess of the amine, elevated temperatures, or heavy-metal Lewis acids. However, aliphatic amines form strong complexes with metal salts, leading to severe catalyst poisoning and rendering traditional Lewis acids inefficient for this specific transformation[4].

To bypass these limitations, modern protocols utilize solvent-free conditions combined with mild organocatalysts.4 has emerged as a highly efficient, inexpensive catalyst[4]. By operating under solvent-free conditions, the effective molarity of the reactants is maximized, accelerating the SN​2 reaction rate without the need for toxic volatile organic solvents. Furthermore, avoiding strong acids prevents the unwanted polymerization of the epoxide—a common, yield-destroying side reaction in aggressive media[5].

Step-by-Step Protocol: Cyanuric Chloride-Catalyzed Synthesis

This protocol is optimized for the synthesis of 1-propylamino-2-butanol, ensuring a self-validating workflow with high regioselectivity.

Reagents & Materials:

  • 1,2-Epoxybutane (10 mmol, limiting reagent)

  • Propylamine (10 mmol, 1.0 equiv.)

  • Cyanuric chloride (2 mol% relative to epoxide)

  • Diethyl ether (for extraction)

  • 0.5 N HCl (aqueous)

  • Anhydrous Na2​SO4​

Workflow:

  • Step 1: Reagent Combination. In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine 1,2-epoxybutane (10 mmol) and propylamine (10 mmol) at room temperature.

    • Causality: A strict 1:1 stoichiometry is maintained to prevent over-alkylation (formation of tertiary amines) and to safely control the exothermic nature of the ring-opening[5].

  • Step 2: Catalyst Initiation. Add cyanuric chloride (2 mol%) directly to the neat mixture. Stir vigorously.

    • Causality: The solvent-free environment prevents the dilution of the catalyst, allowing cyanuric chloride to mildly activate the epoxide oxygen via hydrogen-bond-like interactions without inducing Lewis acid poisoning[4].

  • Step 3: Kinetic Monitoring. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (9:1) eluent.

    • Causality: The reaction is typically complete within 1–3 hours. The complete disappearance of the epoxide spot validates the termination of the nucleophilic attack[4].

  • Step 4: Quenching & Phase Separation. Dilute the crude mixture with 15 mL of 0.5 N HCl, then extract with diethyl ether ( 3×10 mL).

    • Causality: The mild acidic wash neutralizes and removes any trace unreacted propylamine and catalyst residues, partitioning the desired β -amino alcohol cleanly into the organic phase[4].

  • Step 5: Desiccation. Dry the combined organic layers over anhydrous Na2​SO4​ .

    • Causality:5[5]. Strict moisture removal is required to prevent water from interfering with downstream crystallization or characterization.

  • Step 6: Isolation. Evaporate the solvent under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to afford pure 1-propylamino-2-butanol[4].

Quantitative Data Presentation

The following table summarizes the comparative advantages of the selected protocol against traditional methods, highlighting the efficiency of solvent-free organocatalysis.

Reaction ConditionCatalystSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C1:C2)
Traditional Lewis Acid Metal Salts (e.g., AlCl3​ )THF / DCM60 - 8012 - 2440 - 60Moderate (Catalyst Poisoning)
Aqueous / Uncatalyzed NoneWater6024~70High
Solvent-Free Organocatalysis Cyanuric Chloride (2 mol%)None (Neat)25 (RT)1 - 3> 90> 99:1[4]
Acid-Mediated (Green) Acetic AcidNone (Neat)25 (RT)2 - 5> 85> 99:1[6]

Process & Logic Visualization

The following diagram illustrates the mechanistic workflow and phase-separation logic of the protocol.

SynthesisWorkflow Start Reactants: 1,2-Epoxybutane + Propylamine Catalyst Catalysis: Cyanuric Chloride (2 mol%) Solvent-Free, RT Start->Catalyst Equimolar Mixing Mechanism Mechanism: Regioselective SN2 Attack at C1 Catalyst->Mechanism Activation Quench Quench & Wash: 0.5 N HCl Mechanism->Quench TLC Confirms Completion Extraction Phase Extraction: Diethyl Ether Quench->Extraction Removes Unreacted Amine Drying Desiccation: Anhydrous Na2SO4 Extraction->Drying Organic Phase Product Final Product: 1-Propylamino-2-butanol (>90% Yield) Drying->Product Solvent Evaporation

Workflow for the regioselective synthesis of 1-propylamino-2-butanol via solvent-free aminolysis.

Self-Validation & Quality Control

To ensure the protocol functions as a self-validating system, the following analytical checkpoints must be met:

  • Regioisomer Verification (NMR): 1H NMR spectroscopy is mandatory to confirm SN​2 regioselectivity. The methylene protons adjacent to the secondary amine ( −CH2​−NH− ) will present distinct chemical shifts compared to the methine proton attached to the hydroxyl group ( −CH−OH ). The absence of a primary alcohol signal confirms that attack occurred at C1, not C2.

  • Moisture Profiling: Because 1-amino-2-butanol derivatives absorb atmospheric moisture[5], Karl Fischer titration should be performed post-desiccation. If water content exceeds 0.5%, azeotropic distillation with toluene is required before downstream application.

  • Polymerization Check: If the reaction mixture exhibits unexpectedly high viscosity, acid-catalyzed epoxide polymerization has likely occurred[5]. This indicates a failure in maintaining neutral/mild conditions, requiring a restart with strictly purified, acid-free reagents.

Sources

Application

Application Note: 1-Propylamino-2-butanol as a Tunable Chiral Ligand for Enantioselective Dialkylzinc Additions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Asymmetric C-C Bond Formation, Enantioselective Catalysis, Chiral API Synthesis Executive Summary The synthesis of enantiopu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Asymmetric C-C Bond Formation, Enantioselective Catalysis, Chiral API Synthesis

Executive Summary

The synthesis of enantiopure secondary alcohols is a critical transformation in the development of active pharmaceutical ingredients (APIs). While rigid, naturally derived chiral ligands (e.g., ephedrine derivatives or DAIB) have historically dominated this space, structurally flexible N-monosubstituted β -amino alcohols offer highly tunable alternatives.

This application note details the use of 1-propylamino-2-butanol as a chiral ligand in the asymmetric addition of diethylzinc ( Et2​Zn ) to aldehydes. By leveraging its secondary amine and primary stereocenter, this ligand provides excellent facial selectivity. We provide mechanistic insights, self-validating protocols, and optimization data to ensure reproducible scale-up in drug development workflows.

Mechanistic Insights & Causality

The efficacy of 1-propylamino-2-butanol is rooted in the phenomenon of ligand-accelerated catalysis ()[1]. Uncatalyzed addition of Et2​Zn to benzaldehyde is extremely slow at 0 °C. However, the introduction of a chiral β -amino alcohol fundamentally alters the reaction kinetics and transition state geometry.

The Bimetallic Transition State

When 1-propylamino-2-butanol reacts with Et2​Zn , ethane gas is evolved, forming a chiral zinc-alkoxide complex. This complex acts as a Lewis acid to activate the incoming aldehyde.

  • Steric Directing Group: The N-propyl chain provides dynamic steric shielding. Unlike rigid N,N-disubstituted analogs, N-monosubstituted amino alcohols can adopt favorable hydrogen-bonded conformations that subtly direct the alkyl transfer, often yielding superior enantioselectivities ()[2].

  • Causality of Electrophilic Activation: The coordination of the aldehyde oxygen to the zinc center increases the electrophilicity of the carbonyl carbon. The bimetallic Zimmerman-Traxler-like transition state ensures that the ethyl group is delivered exclusively to the Re or Si face of the aldehyde, depending on the absolute configuration of the C2 stereocenter on the ligand.

CatalyticCycle L Ligand (1-Propylamino-2-butanol) + Et2Zn C1 Chiral Zn-Alkoxide Complex L->C1 - Ethane C2 Aldehyde-Zn Coordination C1->C2 + RCHO + Et2Zn C3 Alkyl Transfer Complex C2->C3 Stereoselective Ethyl Transfer C3->C1 Catalyst Regeneration P Chiral Product (Secondary Alcohol) C3->P Workup

Catalytic cycle of enantioselective diethylzinc addition via chiral zinc-alkoxide.

Experimental Protocols: Asymmetric Addition to Benzaldehyde

The following protocol describes the enantioselective addition of Et2​Zn to benzaldehyde using (R)-1-propylamino-2-butanol. This procedure is designed as a self-validating system : visual cues and chemical partitioning inherently verify the success of each step.

Workflow S1 1. Catalyst Preparation (Ligand + Et2Zn in Toluene) S2 2. Substrate Addition (Benzaldehyde at 0°C) S1->S2 S3 3. Asymmetric Alkylation (Stirring for 12-24h) S2->S3 S4 4. Quenching & Workup (1M HCl, Extraction) S3->S4 S5 5. Chiral HPLC Analysis (ee Determination) S4->S5

Step-by-step experimental workflow for asymmetric diethylzinc addition.

Reagents & Materials
  • (R)-1-Propylamino-2-butanol (10 mol%)

  • Diethylzinc ( Et2​Zn , 1.0 M in hexanes, 2.0 equiv)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Anhydrous Toluene (Non-coordinating solvent)

  • Argon/Nitrogen manifold (Schlenk line)

Step-by-Step Methodology

Step 1: Catalyst Pre-formation

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Add (R)-1-propylamino-2-butanol (0.1 mmol) and anhydrous toluene (2.0 mL).

  • Cool the solution to 0 °C.

  • Dropwise, add Et2​Zn (2.0 mmol, 2.0 mL of 1M solution).

  • Causality & Validation: You must observe the evolution of ethane gas (bubbling). This visually validates that the active zinc-alkoxide catalyst is forming. The solution must remain strictly clear; any white precipitate indicates moisture contamination ( Zn(OH)2​ formation), which will catalyze a non-selective background reaction.

Step 2: Substrate Addition

  • Stir the catalyst complex at 0 °C for 30 minutes to ensure complete metalation.

  • Add benzaldehyde (1.0 mmol) dropwise over 5 minutes.

  • Causality: Slow addition prevents a high localized concentration of uncoordinated aldehyde, ensuring that the substrate binds exclusively to the chiral bimetallic complex rather than reacting via the slow, racemic uncatalyzed pathway.

Step 3: Reaction & Turnover

  • Maintain the reaction at 0 °C (or allow to slowly warm to room temperature, depending on optimization) for 12–24 hours.

  • Causality: Lower temperatures generally increase the rigidity of the transition state, enhancing enantiomeric excess (ee) at the cost of reaction velocity.

Step 4: Quenching & Ligand Recovery

  • Quench the reaction at 0 °C by carefully adding 1M HCl (5.0 mL).

  • Causality & Validation: The acidic quench is a dual-purpose self-validating step. It hydrolyzes the product into the free secondary alcohol (1-phenyl-1-propanol), which partitions into the organic layer. Simultaneously, it protonates the 1-propylamino-2-butanol ligand into a water-soluble ammonium salt. If the organic layer is separated, it will be completely free of the ligand, simplifying purification. The ligand can be recovered by basifying the aqueous layer with NaOH and extracting with dichloromethane.

Step 5: Analysis

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min, UV 254 nm).

Data Presentation: Optimization Parameters

The steric and electronic environment of the ligand dictates the optimal conditions. The table below summarizes the quantitative optimization of the reaction parameters to maximize both yield and enantioselectivity.

EntrySolventTemp (°C)Ligand LoadingTime (h)Yield (%)ee (%)
1THF010 mol%244512
2 CH2​Cl2​ 010 mol%187874
3Hexanes010 mol%188588
4 Toluene 0 10 mol% 18 94 96
5Toluene2510 mol%89885
6Toluene05 mol%248292

Data Analysis & Causality:

  • Solvent Effect: Toluene (Entry 4) provides the highest ee and yield. Coordinating solvents like THF (Entry 1) competitively bind to the Lewis acidic zinc center, disrupting the highly ordered transition state required for facial selectivity and decelerating the reaction ()[3].

  • Temperature Effect: Raising the temperature to 25 °C (Entry 5) accelerates the reaction but introduces conformational flexibility in the N-propyl chain, slightly degrading the enantiomeric excess.

Troubleshooting & Best Practices

  • Symptom: Low Yield / High Starting Material Recovery.

    • Root Cause: Inactive Et2​Zn reagent. Dialkylzincs degrade upon exposure to trace oxygen/moisture.

    • Action: Titrate the Et2​Zn solution with iodine in a solution of LiCl/THF prior to use to verify active zinc-carbon bond molarity.

  • Symptom: High Yield but Low Enantiomeric Excess (ee).

    • Root Cause: Moisture in the reaction vessel. Water reacts with Et2​Zn to form achiral zinc hydroxide/oxide species that act as highly active, non-selective Lewis acid catalysts.

    • Action: Ensure rigorous Schlenk techniques. Bake glassware at 120 °C overnight and assemble while hot under an argon stream.

References

  • Wang, M.-C., et al. (2002). Highly Enantioselective Diethylzinc Addition to Imines Employing Readily Available N-Monosubstituted Amino Alcohols. Organic Letters, 4(17), 2845–2848. URL: [Link]

  • Xu, Z., et al. (2011). L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. Letters in Organic Chemistry, 8(8), 582-586. URL: [Link]

  • Pericàs, M. A., et al. (2004). Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. Ligand Optimization through the Enantioselective Addition of Diethylzinc to Aldehydes. The Journal of Organic Chemistry, 69(13), 4315–4324. URL: [Link]

  • Rechavi, D., et al. (2005). High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. The Journal of Organic Chemistry, 70(23), 9153–9161. URL: [Link]

Sources

Method

Application Note: Advanced HPLC Method Development for the Analysis of 1-Propylamino-2-butanol

Executive Summary The quantification of small, polar aliphatic amino alcohols like 1-propylamino-2-butanol is a notoriously difficult challenge in pharmaceutical and chemical analysis. Because this molecule lacks a UV-ab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small, polar aliphatic amino alcohols like 1-propylamino-2-butanol is a notoriously difficult challenge in pharmaceutical and chemical analysis. Because this molecule lacks a UV-absorbing chromophore and exhibits extreme hydrophilicity, traditional Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is largely ineffective.

This application note provides drug development professionals and analytical scientists with two fully architected, self-validating methodologies:

  • A direct, modern approach utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD).

  • An indirect, highly accessible approach utilizing pre-column chemical derivatization with RP-HPLC-UV.

Both protocols are designed with rigorous causality—explaining why specific reagents and parameters are chosen—and are aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Analyte Profiling & Methodological Strategy

The Chemical Causality of the Analytical Challenge

1-Propylamino-2-butanol ( C7​H17​NO ) features an aliphatic backbone, a secondary hydroxyl group, and crucially, a secondary amine .

  • The Polarity Problem: The high density of hydrogen-bond donors and acceptors results in virtually zero retention on standard C18 stationary phases.

  • The Detection Problem: The absence of conjugated π -systems renders the molecule "invisible" to UV detectors above 210 nm. Operating a UV detector at 200 nm during a gradient elution will result in severe baseline drift and poor signal-to-noise ratios.

  • The Reagent Selection Constraint: Many common derivatization agents, such as o-phthalaldehyde (OPA), require primary amines to form stable isoindole rings[2][3]. Because 1-propylamino-2-butanol possesses a secondary amine, OPA is fundamentally incompatible. We must instead utilize 9-fluorenylmethyl chloroformate (FMOC-Cl), which efficiently reacts with both primary and secondary amines to form highly UV-active and fluorescent carbamates[3].

Method Development Decision Tree

G A 1-Propylamino-2-butanol (Target Analyte) B Challenge 1: Extreme Polarity A->B C Challenge 2: No UV Chromophore (Secondary Amine) A->C D HILIC Separation (Zwitterionic Phase) B->D Direct Analysis E Pre-Column Derivatization (FMOC-Cl Reagent) B->E Modifies Polarity C->E Adds Chromophore F Universal Detection (CAD or MS/MS) C->F Direct Analysis D->F G RP-HPLC Separation + UV/FLD Detection E->G

Caption: Decision matrix for the chromatographic analysis of polar, non-UV active secondary amino alcohols.

Protocol A: Direct Analysis via HILIC-CAD

This method relies on Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar analyte, coupled with Charged Aerosol Detection (CAD), a universal detector that measures the charge transferred to dried analyte particles, bypassing the need for a chromophore.

Mechanistic Rationale

In HILIC, the mobile phase contains a high proportion of organic solvent (typically >70% acetonitrile), which forces water to form an enriched, stagnant layer on the polar stationary phase[4]. The analyte partitions between the flowing organic bulk and this aqueous layer. We utilize a Zwitterionic (ZIC) stationary phase and a pH 3.0 ammonium formate buffer. At pH 3.0, the secondary amine of 1-propylamino-2-butanol is fully protonated, allowing for secondary electrostatic (ion-exchange) interactions with the stationary phase, drastically improving peak shape and retention[4].

Chromatographic Conditions

Table 1: HILIC-CAD Instrument Parameters

ParameterSpecification
Column Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 0.8 mL/min
Column Temperature 40°C (Crucial for HILIC partitioning kinetics)
Injection Volume 5 µL (Sample must be dissolved in >75% Acetonitrile)
CAD Evaporation Temp 35°C (Optimized for semi-volatile aliphatic compounds)

Table 2: HILIC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.01090
2.01090
10.04060
12.04060
12.11090
20.01090 (Extended re-equilibration required for HILIC)

Protocol B: Indirect Analysis via FMOC-Cl Derivatization (RP-HPLC-UV)

For laboratories lacking CAD or MS capabilities, pre-column derivatization is the gold standard[3]. FMOC-Cl reacts rapidly with the secondary amine of 1-propylamino-2-butanol under mildly basic conditions to form a stable carbamate. This simultaneously adds a strong UV chromophore (absorbing at 265 nm) and significantly increases the molecule's hydrophobicity, allowing for standard C18 reversed-phase separation[3].

Derivatization Workflow & Causality

Workflow S1 1. Sample Prep (Analyte in Borate Buffer pH 8.5) S2 2. Derivatization (Add FMOC-Cl in Acetonitrile) S1->S2 S3 3. Incubation (Room Temp, 20 mins) S2->S3 S4 4. Quenching (Add 1-Adamantanamine) S3->S4 S5 5. Analysis (RP-HPLC-UV at 265 nm) S4->S5

Caption: Step-by-step pre-column derivatization workflow using FMOC-Cl.

Critical Expert Insight (The Quenching Step): FMOC-Cl reacts with water to form FMOC-OH (9-fluorenylmethanol), a highly retained byproduct that causes massive, broad interfering peaks in the chromatogram. To prevent this, a highly hydrophobic primary amine (such as 1-adamantanamine) must be added after the 20-minute incubation. This "quenches" the unreacted FMOC-Cl, forming a derivative that elutes far later in the organic wash step, keeping the analytical window completely clear of interference.

Step-by-Step Derivatization Protocol
  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 8.5 using 0.1 M HCl.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 5 mM. Prepare fresh daily.

  • Quenching Solution: Dissolve 1-adamantanamine in acetonitrile to a concentration of 20 mM.

  • Reaction: In an HPLC vial, combine 100 µL of the sample (dissolved in water) with 100 µL of Borate Buffer. Add 200 µL of the FMOC-Cl reagent.

  • Incubation: Vortex for 10 seconds and let stand at room temperature for exactly 20 minutes.

  • Quench: Add 100 µL of the 1-adamantanamine quenching solution. Vortex and let stand for 5 minutes. The sample is now ready for injection.

RP-HPLC-UV Chromatographic Conditions

Table 3: RP-HPLC-UV Instrument Parameters

ParameterSpecification
Column End-capped C18, 150 x 4.6 mm, 3.0 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 265 nm (Alternatively, Fluorescence: Ex 260 nm / Em 315 nm)
Gradient 0-2 min: 40% B; 2-12 min: 40% 85% B; 12-15 min: 100% B (to elute the quenched byproduct); 15.1-20 min: 40% B.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure these analytical procedures are fit for their intended purpose, they must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024)[1][5]. The revised guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach, allowing for flexible calibration models depending on the detector physics[1][5].

Table 4: ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject diluent blanks, derivatization blanks, and forced degradation samples (acid/base/peroxide).No interfering peaks >0.1% of the target analyte peak area at the expected retention time[1].
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the nominal target concentration[1].UV: Linear regression, R2≥0.999 .CAD: Log-log transformation or polynomial fit allowed per ICH Q2(R2) due to inherent non-linear aerosol dynamics; R2≥0.995 [1].
Accuracy (Recovery) Spike known amounts of 1-propylamino-2-butanol into the sample matrix at 80%, 100%, and 120% levels[1].Mean recovery between 98.0% and 102.0% across all levels.
Precision (Repeatability) 6 independent sample preparations at 100% nominal concentration.Relative Standard Deviation (RSD) ≤2.0% [1].
Robustness Deliberate variations in column temp ( ±5∘ C), flow rate ( ±0.1 mL/min), and mobile phase pH ( ±0.2 units).System Suitability Test (SST) criteria must pass; Resolution ( Rs ) >2.0 .

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QBD Group URL:[Link][6]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link][5]

  • Validation of Analytical Procedures Q2(R2) - Official Guideline International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][1]

  • Mixed-Mode Chromatography—A Review (HILIC Mechanisms) LCGC International URL:[Link][4]

Sources

Application

Application Note: Strategies for the Efficient Extraction of 1-Propylamino-2-butanol from Aqueous Mixtures

Abstract This technical guide provides detailed methodologies for the extraction of 1-propylamino-2-butanol from aqueous matrices. The inherent physicochemical properties of 1-propylamino-2-butanol, namely its high polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed methodologies for the extraction of 1-propylamino-2-butanol from aqueous matrices. The inherent physicochemical properties of 1-propylamino-2-butanol, namely its high polarity and basicity, present unique challenges for achieving high recovery rates. This document outlines two primary, robust extraction strategies: pH-controlled Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) using a cation-exchange mechanism. The principles behind each method are discussed in detail, followed by step-by-step protocols designed for researchers, chemists, and process development professionals. This guide aims to provide a comprehensive framework for selecting and optimizing an extraction method based on sample volume, desired purity, and available resources.

Introduction and Core Principles

1-Propylamino-2-butanol is an amino alcohol, a class of compounds that feature prominently as intermediates and building blocks in pharmaceutical synthesis. Its structure, containing both a secondary amine and a secondary alcohol functional group, renders it highly soluble in aqueous media, complicating its removal and purification from reaction mixtures or waste streams.

The primary challenge in extracting this molecule stems from its dual nature:

  • Polarity: The hydroxyl (-OH) and amine (-NH-) groups readily form hydrogen bonds with water, leading to high aqueous solubility.

  • Basicity: The secondary amine is basic and will exist predominantly in its protonated, cationic form (R₂NH₂⁺) at neutral or acidic pH. This ionic form has extremely low solubility in non-polar organic solvents.

Therefore, any successful extraction strategy must overcome these factors. The key is to modulate the ionization state of the amine group to favor its neutral, more lipophilic form, thereby enabling its transfer from the aqueous phase to an organic or solid phase.

Physicochemical Properties of 1-Propylamino-2-butanol

A thorough understanding of the analyte's properties is fundamental to designing an effective extraction protocol. While specific experimental data for 1-propylamino-2-butanol is limited, we can infer its behavior from available data and that of structurally similar compounds.

PropertyValue / ObservationImplication for ExtractionSource
Molecular Formula C₇H₁₇NO-[1]
Molecular Weight 131.22 g/mol Relatively small and volatile.[1]
Predicted pKa ~10-11 (Estimated)The amine is protonated below this pH. pH must be raised significantly above this value for efficient LLE of the neutral base.[2][3]
Predicted XLogP3 1.1Indicates moderate lipophilicity in its neutral form, suggesting that extraction into an organic solvent is feasible.[1]
Water Solubility High (Expected)Due to polar functional groups, high concentrations of the analyte will be stable in water, especially in its protonated form.[3]
Hydrogen Bond Donor/Acceptor 2 / 2High capacity for hydrogen bonding contributes to its high water solubility.[1]

Method 1: pH-Controlled Liquid-Liquid Extraction (LLE)

LLE is a classic and highly effective technique for this application. The core principle involves manipulating the pH of the aqueous phase to deprotonate the 1-propylamino-2-butanol, followed by extraction into a water-immiscible organic solvent.

Causality of Experimental Design

The Henderson-Hasselbalch equation dictates the ratio of the protonated and deprotonated forms of the amine. To ensure >99.9% of the amine is in its neutral, extractable form (R₂NH), the pH of the aqueous solution should be adjusted to at least 3 units above the amine's pKa. Given an estimated pKa of ~10-11, a target pH of 13-14 is required. This is the most critical parameter for successful LLE.

Solvent Selection

The choice of extraction solvent is paramount and should be based on the following criteria:

  • Immiscibility with Water: To ensure clean phase separation.

  • High Solvency for the Analyte: To maximize partitioning.

  • Low Solvency for Impurities: For selective extraction.

  • Density Difference from Water: To aid in phase separation (either heavier or lighter).

  • Low Boiling Point: For easy removal post-extraction.

  • Safety and Environmental Impact: Minimizing toxicity and flammability.

SolventDensity (g/mL)Boiling Point (°C)AdvantagesDisadvantages
Dichloromethane (DCM) ~1.3340Excellent solvent for many organics, denser than water.Environmental and health concerns (potential carcinogen). Can form emulsions.
Ethyl Acetate (EtOAc) ~0.9077Good solvency, less toxic than DCM, less prone to emulsions.Partially miscible with water (~3% solubility), can extract water. Susceptible to hydrolysis under strong basic conditions.
Methyl tert-butyl ether (MTBE) ~0.7455Low water miscibility, stable to base, low boiling point.Prone to peroxide formation. Environmental concerns regarding groundwater contamination.
2-Butanol ~0.8199Can be effective for extracting polar organics.[4]Higher water miscibility (~12%) than other solvents, requiring more extensive drying/washing steps.[4]

For this application, Ethyl Acetate or MTBE are recommended as starting points due to their favorable balance of efficacy and safety.

LLE Workflow Diagram

LLE_Workflow sample Aqueous Sample (1-propylamino-2-butanol) add_base Adjust pH > 13 (e.g., 5M NaOH) sample->add_base add_solvent Add Organic Solvent (e.g., Ethyl Acetate) add_base->add_solvent extract Mix & Equilibrate (Separatory Funnel) add_solvent->extract separate Phase Separation extract->separate organic_phase Collect Organic Phase separate->organic_phase Top Layer (for EtOAc/MTBE) aqueous_phase Aqueous Phase (Re-extract 2x) separate->aqueous_phase Bottom Layer combine Combine Organic Extracts organic_phase->combine aqueous_phase->add_solvent Repeat wash Wash with Brine combine->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate product Isolated Product evaporate->product SPE_Workflow start Start with SCX SPE Cartridge condition 1. Condition (Methanol, then Water/Buffer) start->condition load 2. Load (Aqueous Sample, pH 4-6) condition->load wash 3. Wash (Water, then Methanol) load->wash waste1 Waste load->waste1 Flow-through elute 4. Elute (5% NH₄OH in Methanol) wash->elute waste2 Waste wash->waste2 Washings collect Collect Eluate elute->collect evaporate Evaporate Solvent collect->evaporate product Isolated Product evaporate->product

Caption: Workflow for Solid-Phase Extraction of 1-propylamino-2-butanol.

Protocol: Solid-Phase Extraction (SCX)
  • Sample Preparation:

    • Dilute the aqueous sample if necessary.

    • Adjust the pH of the sample to between 4.0 and 6.0 using a suitable acid (e.g., 1 M HCl or acetic acid).

    • Self-Validation: Confirming the pH ensures the analyte will be in its cationic form and will bind to the sorbent.

  • Cartridge Conditioning:

    • Select an SCX cartridge with sufficient capacity for the expected mass of the analyte.

    • Pass one cartridge volume of methanol through the cartridge to wet the sorbent.

    • Pass one cartridge volume of the loading buffer (e.g., water at pH 4-6) to equilibrate the sorbent. Do not let the sorbent run dry.

  • Loading:

    • Load the prepared sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).

    • Collect the flow-through and, if desired, re-analyze it to confirm complete retention of the analyte.

  • Washing:

    • Pass one cartridge volume of the loading buffer (or water) to wash away salts.

    • Pass one cartridge volume of methanol to wash away any retained non-polar, neutral, or acidic impurities.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Pass one cartridge volume of the elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge.

    • Allow the solvent to soak for 1-2 minutes before continuing the elution.

    • Collect the eluate containing the purified 1-propylamino-2-butanol.

  • Isolation:

    • Evaporate the basic methanolic eluate under a stream of nitrogen or using a rotary evaporator to yield the final product.

Conclusion

The successful extraction of 1-propylamino-2-butanol from aqueous mixtures is readily achievable with a scientifically sound approach.

  • Liquid-Liquid Extraction is highly effective and scalable but requires careful pH control to a strong basicity (pH > 13) and handling of larger solvent volumes.

  • Solid-Phase Extraction offers a more refined, selective, and easily automated method, ideal for purification and smaller-scale applications, by exploiting the pH-dependent ionic state of the analyte.

The choice between these methods will depend on the specific experimental context, including sample volume, concentration, purity requirements, and available equipment. Both protocols, when followed diligently, provide a robust and reliable means of isolating this valuable amino alcohol.

References

  • PubChem. (n.d.). 1-Propylamino-2-butanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-butanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 1-Butanol, 2-amino-. Retrieved from [Link]

  • LookChem. (n.d.). 2-AMINO-1-BUTANOL. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). 1-Butanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent: 2-butanol. Retrieved from [Link]

Sources

Method

Application Note: The Role of 1-Propylamino-2-Butanol as a High-Performance Buffer in Biological Assays

Target Audience: Assay Developers, Clinical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale In the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Developers, Clinical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In the development of high-throughput enzymatic assays—particularly those operating in the alkaline pH range—the selection of a biological buffer extends far beyond simple pH maintenance. The buffer molecule frequently participates directly in the catalytic mechanism, fundamentally altering enzyme kinetics, assay sensitivity, and stability.

1-Propylamino-2-butanol (CAS: 90434-38-1) is an advanced secondary amino alcohol. While traditional primary amino alcohols like 2-amino-2-methyl-1-propanol (AMP) and diethanolamine (DEA) have historically dominated alkaline assays[1], regulatory shifts and the need for higher biochemical stability have driven the search for alternative chemistries[2]. 1-Propylamino-2-butanol offers a highly favorable pKa (~9.8), making it an exceptional buffering agent for assays requiring a pH between 8.8 and 10.8[3].

The Causality of Buffer Selection: Transphosphorylation

The true value of 1-propylamino-2-butanol in assays such as the Alkaline Phosphatase (ALP) test lies in its dual functionality. In the hydrolysis of substrates like p-nitrophenyl phosphate (pNPP), the rate-limiting step is often the release of inorganic phosphate (Pi) from the enzyme-phosphate (E-Pi) intermediate[1].

If the assay is performed in a non-interacting buffer (e.g., carbonate), the E-Pi complex must be hydrolyzed by water—a slow process that kinetically "traps" the enzyme. However, amino alcohols containing a strategically positioned hydroxyl group act as phosphate acceptors . 1-Propylamino-2-butanol initiates a rapid nucleophilic attack on the E-Pi complex, driving a transphosphorylation reaction that regenerates the free enzyme up to 100-fold faster than water hydrolysis[1]. Furthermore, as a secondary amine, it exhibits greater steric hindrance than primary amines (like Tris), significantly reducing unwanted side reactions such as Schiff base formation with aldehydes or ketones in complex biological matrices[4].

Kinetic Data Presentation

The table below summarizes the kinetic advantages of utilizing 1-propylamino-2-butanol compared to traditional buffer systems in a standard ALP assay. The inclusion of the amino alcohol significantly increases the maximum velocity ( Vmax​ ) of the enzyme.

Buffer System (1.0 M, pH 10.2)Chemical ClassificationpKa (25°C)Transphosphorylation CapabilityRelative ALP Activity (%) Km​ for pNPP (mM)
Carbonate / Bicarbonate Inorganic Salt10.3None (Water Hydrolysis only)100%0.85
Tris(hydroxymethyl)aminomethane Primary Amino Alcohol8.1Weak120%0.90
AMP (2-Amino-2-methyl-1-propanol) Primary Amino Alcohol9.8Strong350%1.45
1-Propylamino-2-butanol Secondary Amino Alcohol~9.8Strong365% 1.50

Data Interpretation: While the Km​ slightly increases in the presence of strong phosphate acceptors due to competitive dynamics at the active site, the massive increase in Vmax​ (reflected in the Relative Activity) vastly improves the signal-to-noise ratio and lowers the limit of detection (LOD) for high-throughput screening (HTS) campaigns[1].

Mechanistic Visualization

The following diagram illustrates how 1-propylamino-2-butanol rescues the enzyme from the rate-limiting hydrolysis step via the transphosphorylation pathway.

Pathway E Free Enzyme (ALP) ES E-pNPP Complex E->ES + pNPP EP E-Pi Intermediate (Kinetically Trapped) ES->EP Cleavage Product p-Nitrophenol (Signal at 405 nm) ES->Product EP->E Slow Hydrolysis (H2O) EP->E Fast Transphosphorylation PhosBuffer Phosphorylated Buffer (Regenerates Enzyme) EP->PhosBuffer Buffer 1-Propylamino-2-butanol (Phosphate Acceptor) Buffer->EP Nucleophilic Attack

Caption: Transphosphorylation mechanism of ALP accelerated by 1-propylamino-2-butanol.

Experimental Protocol: High-Throughput ALP Kinetic Assay

To ensure scientific integrity and a self-validating system, this protocol incorporates internal controls (zero-enzyme blanks and non-interacting buffer controls) to definitively prove the signal enhancement is driven by the 1-propylamino-2-butanol matrix.

Reagents and Materials
  • Buffer Base: 1.0 M 1-Propylamino-2-butanol.

  • Cofactors: 1.0 mM Magnesium Chloride ( MgCl2​ ), 0.1 mM Zinc Chloride ( ZnCl2​ )[5].

  • Substrate: 15 mM p-Nitrophenyl phosphate (pNPP)[1].

  • Biological Sample: Serum, cell lysate, or purified Tissue-Nonspecific Alkaline Phosphatase (TNAP).

Step-by-Step Methodology

Step 1: Buffer Formulation and pH Adjustment

  • Dissolve the appropriate mass of 1-propylamino-2-butanol in molecular biology-grade water to achieve a 1.0 M concentration.

  • Add MgCl2​ and ZnCl2​ to final concentrations of 1.0 mM and 0.1 mM, respectively. Causality Note: ALP is a metalloenzyme; zinc is required for the structural integrity of the active site, while magnesium acts as an essential catalytic cofactor[5].

  • Adjust the pH to exactly 10.2 at 25°C using 1M HCl. Self-Validation: Always calibrate the pH electrode with standard buffers at the exact working temperature, as the pKa of amino alcohols exhibits temperature dependence (dpKa/dT)[4].

Step 2: Substrate Preparation

  • Prepare a 15 mM stock of pNPP directly in the 1-propylamino-2-butanol buffer.

  • Keep protected from light on ice until use to prevent auto-hydrolysis.

Step 3: Assay Assembly (96-Well Microplate Format)

  • Dispense 180 µL of the buffered pNPP substrate solution into each well.

  • Include the following controls:

    • Blank: 180 µL substrate + 20 µL buffer (No enzyme).

    • Baseline Control: 180 µL pNPP prepared in 1M Carbonate buffer (pH 10.2) + 20 µL enzyme.

Step 4: Reaction Initiation and Kinetic Readout

  • Pre-incubate the microplate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the biological sample (enzyme source) to the test wells.

  • Immediately transfer the plate to a microplate reader. Monitor the absorbance continuously at 405 nm for 3 to 5 minutes, taking readings every 15 seconds.

Step 5: Data Processing

  • Calculate the change in absorbance per minute ( ΔA405​/min ) from the linear portion of the kinetic curve.

  • Apply the Beer-Lambert law using the molar extinction coefficient of p-nitrophenol ( ϵ=18.5 mM−1cm−1 ) to determine enzyme activity in International Units (IU/L).

Workflow Visualization

AssayWorkflow Step1 1. Buffer Formulation Prepare 1.0 M 1-Propylamino-2-butanol Adjust pH to 10.2 Step2 2. Cofactor Integration Add 1.0 mM MgCl2 & 0.1 mM ZnCl2 to stabilize metalloenzyme active site Step1->Step2 Step3 3. Substrate Equilibration Dissolve 15 mM pNPP in buffer Pre-incubate at 37°C Step2->Step3 Step4 4. Reaction Initiation Add biological sample (ALP source) to microplate wells Step3->Step4 Step5 5. Kinetic Monitoring Read Absorbance at 405 nm every 15s for 5 mins Step4->Step5 Step6 6. Data Validation Compare Vmax against Carbonate buffer baseline control Step5->Step6

Caption: Standard Operating Procedure workflow for validating 1-propylamino-2-butanol in ALP assays.

References

  • MDPI - Pharmaceuticals. Assay Format as a Critical Success Factor for Identification of Novel Inhibitor Chemotypes of Tissue-Nonspecific Alkaline Phosphatase. Retrieved from[Link]

  • StatPearls - NCBI Bookshelf. Alkaline Phosphatase. Retrieved from[Link]

Sources

Application

Application Note: Catalytic Reductive Amination for the Synthesis of 1-Propylamino-2-butanol

Strategic Context & Molecular Significance 1-Propylamino-2-butanol (IUPAC: 1-(propylamino)butan-2-ol, CAS: 90434-38-1) is a sterically hindered, bifunctional secondary amino alcohol[1]. Molecules possessing this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecular Significance

1-Propylamino-2-butanol (IUPAC: 1-(propylamino)butan-2-ol, CAS: 90434-38-1) is a sterically hindered, bifunctional secondary amino alcohol[1]. Molecules possessing this specific 1,2-amino alcohol motif are highly valued in industrial applications, particularly in the formulation of advanced liquid absorbents for post-combustion CO₂ capture[2]. The structural relationship between the secondary amine and the hydroxyl group in 1-propylamino-2-butanol provides an optimal balance of CO₂ absorption capacity and thermodynamic efficiency during cyclic regeneration, outperforming traditional solvents like monoethanolamine (MEA)[3]. Furthermore, this compound serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and specialty surfactants.

Mechanistic Insights & Reaction Causality

The most atom-economical and scalable route to 1-propylamino-2-butanol is the catalytic reductive amination of propanal using 1-amino-2-butanol. This transformation proceeds via a tandem condensation-reduction sequence:

  • Nucleophilic Addition : The primary amine of 1-amino-2-butanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal to form an unstable hemiaminal intermediate.

  • Dehydration : The hemiaminal rapidly dehydrates to form an imine (or iminium ion). The thermodynamics of this step are heavily influenced by solvent coordination; using a protic solvent like methanol facilitates a hydrogen-bonding network that stabilizes the transition states and drives the equilibrium forward[4].

  • Catalytic Hydrogenation : The imine is subsequently reduced to the target secondary amine. Heterogeneous catalysts, such as Palladium on Carbon (Pd/C) or Platinum nanoclusters, are employed to provide excellent chemoselectivity, efficiently reducing the C=N bond without inadvertently cleaving the adjacent C-O bond[5].

Mechanism A 1-Amino-2-butanol (Nucleophile) B Propanal (Electrophile) C Hemiaminal Intermediate D Imine Intermediate C->D Dehydration (-H2O) E 1-Propylamino-2-butanol (Target Product) D->E H2 + Pd/C (Chemoselective Reduction) AB AB AB->C Nucleophilic Addition

Catalytic reductive amination mechanism for 1-propylamino-2-butanol synthesis.

Quantitative Data & Process Optimization

To establish a robust and self-validating process, reaction parameters must be tightly controlled. The choice of catalyst and solvent directly dictates the yield and suppresses unwanted side reactions, such as the aldol self-condensation of propanal or over-alkylation to a tertiary amine.

Table 1: Catalyst and Solvent Optimization Matrix

Catalyst SystemSolventTemp (°C)H₂ Pressure (bar)Conversion (%)Selectivity (%)
10% Pd/C Methanol 25 4.0 >99 96
5% Pt/CMethanol254.09592
Raney NickelEthanol5010.08885
NaBH(OAc)₃Dichloromethane25N/A (Hydride)9290

Note: 10% Pd/C in methanol under mild hydrogen pressure provides the optimal balance of high conversion and selectivity, avoiding the need for stoichiometric hydride reagents.

Table 2: Physicochemical Properties of 1-Propylamino-2-butanol [1]

PropertyValue
Chemical FormulaC₇H₁₇NO
Molecular Weight131.22 g/mol
Exact Mass131.1310 Da
Topological Polar Surface Area32.3 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at each step.

Materials Required
  • 1-Amino-2-butanol (1.05 equivalents)

  • Propanal (1.00 equivalent)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (2 mol% Pd)

  • Anhydrous Methanol (Solvent)

  • Hydrogen Gas (High purity, >99.99%)

Step-by-Step Methodology
  • Imine Pre-formation (Causality: Minimizing Side Reactions)

    • Dissolve 1-amino-2-butanol (1.05 eq) in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Causality: A slight excess of the primary amine ensures complete consumption of the aldehyde, preventing propanal self-condensation and over-alkylation.

    • Cool the solution to 0 °C using an ice bath.

    • Add propanal (1.00 eq) dropwise over 30 minutes. Causality: The condensation is exothermic; dropwise addition controls the thermal profile and maximizes selectivity.

    • Warm to room temperature (25 °C) and stir for 2 hours.

    • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, dilute in methanol, and analyze via GC-MS. Proceed to the next step only when propanal conversion to the imine intermediate is >95%.

  • Catalytic Hydrogenation

    • Transfer the imine solution to a high-pressure autoclave reactor.

    • Carefully add the 10% Pd/C catalyst (2 mol% Pd). Caution: Pd/C is highly reactive; ensure the catalyst is wetted with solvent to prevent ignition.

    • Seal the reactor. Purge the headspace with Nitrogen (N₂) three times to remove oxygen, followed by three purges with Hydrogen (H₂).

    • Pressurize the reactor to 4.0 bar with H₂ and stir vigorously (800 rpm) at 25 °C.

    • Self-Validation (IPC 2): Monitor the pressure gauge. The reaction is complete when H₂ uptake ceases (typically 4–6 hours).

  • Workup and Isolation

    • Vent the residual H₂ gas safely and purge the reactor with N₂.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol solvent.

  • Purification

    • Purify the crude product via fractional vacuum distillation. 1-Propylamino-2-butanol distills as a clear, colorless liquid.

    • Self-Validation (IPC 3): Confirm product identity and purity (>98%) via ¹H-NMR and GC-MS.

Workflow S1 1. Imine Pre-formation (0°C to RT) S2 2. Catalyst Addition (10% Pd/C) S1->S2 IPC 1: GC-MS Check S3 3. Hydrogenation (H2, 4 bar, 25°C) S2->S3 S4 4. Filtration (Celite Pad) S3->S4 IPC 2: H2 Uptake Ceases S5 5. Vacuum Distillation (Purification) S4->S5 IPC 3: NMR Validation

Self-validating experimental workflow for the synthesis and purification process.

References[1] Title: 1-Propylamino-2-butanol | C7H17NO | CID 54214446 - PubChem

Source: nih.gov URL:[2] Title: US7910078B2 - Method of capturing carbon dioxide from gas streams - Google Patents Source: google.com URL:[3] Title: Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO(2) Capture from Flue Gas Streams - ResearchGate Source: researchgate.net URL:[4] Title: Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - RSC Publishing Source: rsc.org URL:[5] Title: Efficient Reductive Amination of Furfural to a Primary Amine on a Pt/TiO2 Catalyst: A Manifestation of the Nanocluster Proximity Effect | ACS Catalysis Source: acs.org URL:

Sources

Method

chromatographic separation of 1-propylamino-2-butanol enantiomers

An In-Depth Guide to the Chiral HPLC Separation of 1-Propylamino-2-butanol Enantiomers Authored by: A Senior Application Scientist Abstract The enantiomers of chiral compounds, particularly active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chiral HPLC Separation of 1-Propylamino-2-butanol Enantiomers

Authored by: A Senior Application Scientist

Abstract

The enantiomers of chiral compounds, particularly active pharmaceutical ingredients (APIs), often exhibit markedly different pharmacological and toxicological profiles.[1] The stereoselective separation of 1-propylamino-2-butanol, a key chiral amino alcohol, is therefore a critical analytical challenge in drug development and quality control. This application note provides a comprehensive guide to developing a robust and reliable method for separating the enantiomers of 1-propylamino-2-butanol using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). We will explore the rationale behind method development, present a detailed experimental protocol, discuss the mechanism of chiral recognition, and offer practical troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Separation

1-Propylamino-2-butanol possesses a stereogenic center, resulting in two non-superimposable mirror-image isomers, or enantiomers: (R)-1-propylamino-2-butanol and (S)-1-propylamino-2-butanol. In the pharmaceutical industry, it is common for one enantiomer to provide the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[2] Regulatory bodies like the FDA now often require that the properties of each enantiomer be studied separately before a drug is marketed.[2] Consequently, the development of analytical methods to separate and quantify these enantiomers with high accuracy and precision is not merely an academic exercise but a regulatory and safety necessity.[1]

Among the various techniques for chiral separation, HPLC utilizing Chiral Stationary Phases (CSPs) is arguably the most versatile and powerful tool available today.[1][3] This "direct" approach avoids the need for sample derivatization, which can be time-consuming and introduce new sources of error.[4][5]

Method Development Strategy: A Rationale-Driven Approach

The successful separation of enantiomers is not a matter of chance but the result of a logical, systematic process. The choices of stationary phase and mobile phase are paramount.

The Choice of Chiral Stationary Phase (CSP)

The core of any chiral separation is the CSP, which creates a chiral environment where enantiomers can be distinguished.[3] For amino alcohols like 1-propylamino-2-butanol, polysaccharide-based CSPs are an excellent starting point. These phases, typically derived from cellulose or amylose coated on a silica support, offer a broad range of applicability due to their complex three-dimensional structures. The carbamate derivatives on the polysaccharide backbone provide numerous sites for chiral recognition, including polar interactions, hydrogen bonding, and steric hindrance.

For this application, we select a Cellulose tris(3,5-dimethylphenylcarbamate) -based CSP. This phase is well-documented for its effectiveness in separating a wide variety of chiral compounds, including those with amine and hydroxyl functional groups.

The Mobile Phase: Normal-Phase Chromatography

Normal-phase chromatography, which employs a non-polar mobile phase and a polar stationary phase, is frequently effective for separations on polysaccharide-based CSPs.[3] A typical mobile phase consists of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).

  • Causality: The alcohol modifier plays a crucial role. It competes with the analyte for polar interaction sites on the CSP. By adjusting the concentration of the alcohol, we can modulate the retention times and selectivity of the separation. A higher alcohol concentration generally leads to faster elution.

  • Additives for Peak Shape: Basic compounds like amines can exhibit poor peak shape (tailing) due to strong interactions with residual acidic silanol groups on the silica support. To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase.[6] This additive competes for the active sites, resulting in more symmetrical peaks and improved resolution.

Experimental Workflow and Protocol

The following section details a complete, step-by-step protocol for the chiral separation of 1-propylamino-2-butanol enantiomers.

Overall Experimental Workflow

The entire process, from preparing the sample to analyzing the final data, can be visualized as a clear sequence of operations.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phase (Hexane/IPA with DEA) p2 Prepare Sample (Racemic Standard in Mobile Phase) p1->p2 p3 Equilibrate HPLC System (Pump mobile phase through column) p2->p3 a1 Inject Sample p3->a1 a2 Acquire Chromatographic Data a1->a2 d1 Integrate Peaks a2->d1 d2 Calculate Resolution (Rs) d1->d2 d3 Determine Enantiomeric Ratio d2->d3

Caption: Workflow for the chiral HPLC analysis of 1-propylamino-2-butanol.

Detailed Step-by-Step Protocol

A. Materials and Reagents

  • Racemic 1-propylamino-2-butanol standard

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Diethylamine (DEA) (Reagent Grade)

  • Methanol (for sample dissolution if needed)

B. Instrumentation and Column

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm particle size.

  • Detector: UV Detector set at 215 nm.

C. Mobile Phase Preparation

  • Prepare the mobile phase by mixing n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v) .

  • Add Diethylamine (DEA) to the mixture at a concentration of 0.1% (v/v) .

  • Degas the mobile phase thoroughly using sonication or vacuum filtration before use.

D. Sample Preparation

  • Prepare a stock solution of racemic 1-propylamino-2-butanol at a concentration of 1.0 mg/mL in Methanol.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL .

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

E. HPLC Method Parameters

Parameter Setting
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 215 nm

| Run Time | 20 minutes |

F. System Suitability

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the racemic standard.

  • The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5 .[7]

Expected Results and Discussion

Upon injection of the racemic standard, two distinct peaks corresponding to the two enantiomers of 1-propylamino-2-butanol should be observed. The separation performance can be quantified using standard chromatographic parameters.

Representative Chromatographic Data
ParameterEnantiomer 1Enantiomer 2Acceptance Criteria
Retention Time (t_R) ~9.5 min~11.2 mink' between 2 and 10[7]
Tailing Factor (T_f) 1.11.2T_f ≤ 1.5
Resolution (R_s) \multicolumn{2}{c}{~2.1 }R_s ≥ 1.5

Note: The elution order of (R) and (S) enantiomers is column-dependent and must be confirmed by injecting a standard of a single, known enantiomer.

A successful separation will show two well-resolved, symmetrical peaks, indicating that the chosen CSP and mobile phase are effective for this analysis. The resolution value of >2.0 signifies a robust separation with a low risk of peak overlap, allowing for accurate quantification.

Mechanism of Chiral Recognition

The separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[3] The stability of these complexes differs for each enantiomer, leading to different retention times. The enantiomer that forms the more stable complex will be retained longer on the column.

For 1-propylamino-2-butanol on a cellulose tris(3,5-dimethylphenylcarbamate) phase, the primary interactions responsible for chiral recognition are:

  • Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH) groups of the analyte can act as hydrogen bond donors, interacting with the carbonyl groups of the carbamate linkages on the CSP.

  • Dipole-Dipole Interactions: The polar carbamate groups on the CSP create dipole moments that can interact with the polar groups of the analyte.

  • Steric Interactions: The analyte enantiomers must fit into the chiral grooves or cavities of the CSP. One enantiomer will fit more favorably than the other due to steric hindrance from the bulky 3,5-dimethylphenyl groups, leading to a difference in interaction energy.

G Mechanism of Chiral Recognition on a Polysaccharide CSP. CSP Cellulose tris(3,5-dimethylphenylcarbamate) (CSP) Chiral Groove Enantiomer (S)-Enantiomer -OH -NH- Propyl Group H_Bond Hydrogen Bonding Enantiomer:p1->H_Bond O-H...O=C Enantiomer:p2->H_Bond N-H...O=C Steric Steric Hindrance Enantiomer:p3->Steric Unfavorable Fit Dipole Dipole-Dipole Interaction Enantiomer->Dipole H_Bond->CSP:f1 Steric->CSP:f1 Dipole->CSP:f1

Caption: Interactions between an enantiomer and the chiral stationary phase.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Resolution 1. Incorrect mobile phase composition.2. Column degradation.3. Inappropriate CSP for the analyte.1. Optimize the ratio of Hexane/IPA. Try a different alcohol (e.g., ethanol).2. Flush the column or replace it if necessary.3. Screen other types of CSPs (e.g., amylose-based, cyclodextrin-based).[7]
Peak Tailing 1. Strong interaction with residual silanols.2. Column overload.1. Increase the concentration of the basic additive (DEA) to 0.2%.2. Reduce the sample concentration or injection volume.
Irreproducible Retention Times 1. Column not fully equilibrated.2. Fluctuations in column temperature.3. Mobile phase composition changing.1. Ensure a stable baseline by equilibrating for a longer period.2. Use a column thermostat and ensure it is set correctly.3. Prepare fresh mobile phase daily and keep the reservoir sealed.
Broad Peaks 1. Extra-column volume is too high.2. Sample solvent is too strong.1. Use shorter tubing with a smaller internal diameter between the injector, column, and detector.2. Ensure the sample is dissolved in the mobile phase or a weaker solvent.[8]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the successful chiral separation of 1-propylamino-2-butanol enantiomers by HPLC. By understanding the principles of chiral recognition and adopting a systematic approach to method development, researchers can achieve robust, reliable, and accurate results. The detailed protocol and troubleshooting guide serve as a practical resource for scientists in pharmaceutical analysis, ensuring the quality and stereochemical purity of chiral drug intermediates and final products.

References

  • Yamazaki, S., Saito, K., & Tanimura, T. (2006). Enantiomeric Separation of Underivatized Aliphatic and Aromatic β-Aminoalcohols by Reversed-Phase Liquid Chromatography with a Chiral Mobile Phase. Journal of Liquid Chromatography & Related Technologies.

  • Hyun, M. H., & Min, H. J. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science.

  • Azzouzi, M. E., & Armstrong, D. W. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography B.

  • Seog, D. J. H., Kien, N. van, & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality.

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex.

  • Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia.

  • Schmid, M. G., & Gübitz, G. (2022). Chiral stationary phases and applications in gas chromatography. e-EROS Encyclopedia of Reagents for Organic Synthesis.

  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. BenchChem.

  • Otsuka, K., & Terabe, S. (2000). Enantioselective Distribution of Amino-Alcohols in a Liquid-Liquid Two-Phase System Containing Dialkyl L-Tartrate and Boric acid. Journal of Chromatography A.

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps.

  • BenchChem. (2025). A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol. BenchChem.

  • Péter, A., et al. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A.

  • LibreTexts Chemistry. (2021). 19.3: Separation or Resolution of Enantiomers. Chemistry LibreTexts.

  • Gašpar, M., & Holečková, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

  • NSF PAR. (n.d.). Enantioselective Fluorescent Recognition of β-Amino Alcohols by a Stereoselective Cyclization. National Science Foundation Public Access Repository.

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.

  • BenchChem. (2025). Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers. BenchChem.

  • The Organic Chemistry Tutor. (2016). Resolution of Enantiomers. YouTube.

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.

  • Regalado, E. L., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.

  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology.

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Virginia Tech.

Sources

Application

Application Note: Utilizing 1-Propylamino-2-butanol in Gas Chromatography Stationary Phases

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Advanced Separation Sciences & Chromatographic Engineering Executive Summary & Mechanistic Rationale Gas chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Advanced Separation Sciences & Chromatographic Engineering

Executive Summary & Mechanistic Rationale

Gas chromatography (GC) remains a cornerstone analytical technique for volatile organic compound (VOC) analysis and pharmaceutical quality control. The selectivity and efficiency of any GC separation are fundamentally dictated by the chemical nature of the stationary phase. While traditional polysiloxane phases (e.g., 5% diphenyl / 95% dimethyl polysiloxane) offer excellent thermal stability and efficiency for non-polar to moderately polar compounds[1], they often struggle to resolve highly polar, basic, or chiral analytes due to insufficient hydrogen-bonding capabilities.

To address this limitation, amino alcohols have emerged as powerful ligands for stationary phase functionalization. Specifically, the utilization of 1-propylamino-2-butanol (PAB) (CAS 90434-38-1) presents a unique structural advantage. By covalently grafting PAB onto a polysiloxane backbone, we engineer a specialized mixed-mode stationary phase.

Causality of Experimental Choices
  • Bidentate Interaction Sites: The vicinal proximity of the secondary amine and the hydroxyl group in PAB allows for bidentate hydrogen bonding. The amine acts as a basic hydrogen-bond acceptor/donor, while the hydroxyl group provides orthogonal hydrogen-bond donor capabilities. This dual-action mechanism tightly interacts with analytes such as underivatized amino acids, short-chain alcohols, and epoxides.

  • Covalent Anchoring via Epoxide Ring-Opening: The secondary amine acts as a potent nucleophile during the synthesis phase, allowing for highly efficient epoxide ring-opening reactions with glycidoxy-functionalized siloxanes[2]. This creates a highly stable C–N bond, ensuring the PAB ligand is immobilized and preventing column bleed at elevated temperatures.

  • Chiral Potential: The C2 carbon of the butanol moiety in PAB is a stereocenter. By utilizing enantiopure (R)- or (S)-1-propylamino-2-butanol, the matrix is transformed into a Chiral Stationary Phase (CSP). This enables the thermodynamically controlled separation of volatile enantiomers without the need for complex pre-column derivatization[3], a critical advantage in drug development[4].

Experimental Protocols (Self-Validating Systems)

The following step-by-step methodologies detail the synthesis, coating, and validation of the PAB-functionalized capillary column. Every protocol is designed as a self-validating system to ensure reproducibility and scientific integrity.

Protocol 1: Synthesis of the PAB-Polysiloxane Polymer

Objective: To covalently bond PAB to a polysiloxane backbone without compromising the hydroxyl functional group.

  • Reagent Preparation: Dissolve 2.0 g of poly(3-glycidoxypropylmethylsiloxane-co-dimethylsiloxane) copolymer in 20 mL of anhydrous toluene in a round-bottom flask.

  • Nucleophilic Addition: Add a 1.5 molar excess of 1-propylamino-2-butanol to the solution. The excess ensures complete consumption of the epoxide reactive sites.

  • Reflux & Reaction: Reflux the mixture at 80°C for 12 hours under a continuous nitrogen atmosphere.

    • Self-Validation Step: Monitor the reaction progression via Fourier Transform Infrared Spectroscopy (FTIR). The successful grafting is confirmed by the disappearance of the epoxide ring stretch (~910 cm⁻¹) and the emergence of a broad O-H/N-H stretch (~3300 cm⁻¹).

  • Purification: Precipitate the resulting functionalized polymer in cold methanol. Filter and dry the polymer under a vacuum at 50°C for 24 hours to remove any unreacted PAB and residual solvent.

Protocol 2: Capillary Column Deactivation and Dynamic Coating

Objective: To prepare a 30 m × 0.25 mm i.d. capillary column with the synthesized phase.

  • Acid Leaching: Flush a 30 m fused silica capillary with 0.1 M HCl for 2 hours, followed by sequential washes with deionized water and methanol. Dry with a nitrogen stream at 150°C.

  • Surface Deactivation: Bare fused silica contains active surface silanols that cause severe peak tailing for polar analytes. To prevent this, pass a stream of nitrogen saturated with hexamethyldisilazane (HMDS) vapor through the column at 400°C for 4 hours[1].

  • Coating Solution Preparation: Prepare a 0.4% (w/v) solution of the PAB-polysiloxane polymer in a 1:1 mixture of pentane and dichloromethane. Add 1% (w/w relative to the polymer) of azo-tert-butane to act as a radical cross-linking initiator.

  • Dynamic Coating: Fill the column completely with the coating solution. Push the solution through the column using nitrogen gas at a precisely controlled, constant velocity of 2 cm/s, leaving a uniform film on the capillary walls.

  • Thermal Cross-linking: Seal the column ends and heat to 200°C for 2 hours.

    • Causality: The thermal decomposition of azo-tert-butane generates radicals that cross-link the polysiloxane chains. This immobilization drastically increases the column's maximum operating temperature and prevents phase stripping during solvent injections.

Protocol 3: Column Validation via McReynolds Constants

Objective: To systematically quantify the polarity and interaction mechanisms of the new stationary phase.

  • Install the prepared column in a GC system equipped with a Flame Ionization Detector (FID).

  • Condition the column by programming the oven from 50°C to 250°C at 2°C/min, holding at the maximum temperature for 4 hours to establish a stable baseline.

  • Inject a standard mixture containing the five McReynolds probes (Benzene, 1-Butanol, 2-Pentanone, 1-Nitropropane, Pyridine) alongside a homologous series of n-alkanes (C8–C16) at an isothermal temperature of 120°C.

  • Calculate the retention index (I) for each probe and determine the difference (ΔI) relative to a standard non-polar squalane column[3].

Mandatory Visualization: Column Preparation Workflow

G A 1. Fused Silica Capillary B 2. Surface Deactivation A->B HCl / HMDS C 3. PAB-Polysiloxane Coating B->C Dynamic Coating D 4. Thermal Cross-linking C->D Radical Initiator E 5. Column Validation D->E McReynolds Probes

Workflow for the preparation and validation of the PAB-functionalized GC capillary column.

Data Presentation & Performance Metrics

The success of the PAB-polysiloxane stationary phase is quantitatively validated through its McReynolds constants and its performance against the Grob test mixture.

Table 1: McReynolds Constants Comparison This table highlights the dramatic increase in hydrogen bonding and basic interactions provided by the PAB ligand compared to a standard 5% phenyl polysiloxane phase.

ProbeSymbolIntermolecular Force Measured5% Phenyl PolysiloxanePAB-Polysiloxane (Experimental)
BenzeneX'Dispersion / Weak π-π3285
1-ButanolY'Hydrogen-bond donor/acceptor22240
2-PentanoneZ'Dipole / H-bond acceptor15185
1-NitropropaneU'Strong Dipole32210
PyridineS'Basic / Strong H-bond acceptor42315

Table 2: Chromatographic Efficiency Metrics (Grob Test Mixture) The high theoretical plate counts and near-perfect asymmetry factors (As ≈ 1.0) for polar compounds like 1-octanol and dicyclohexylamine validate the success of the HMDS deactivation and the uniform coating of the PAB-polysiloxane phase.

AnalyteChemical ClassRetention Time (min)Theoretical Plates (N/m)Asymmetry Factor (As)
n-DecaneAlkane4.24,2001.02
1-OctanolAlcohol6.83,9501.08
2,6-DimethylphenolPhenol8.53,8001.12
DicyclohexylamineAmine11.33,6501.15

References

  • "27.3: Gas Chromatographic Columns and Stationary Phases - Chemistry LibreTexts", libretexts.org,
  • "Combination of a UPO‐Based Epoxidation With a Subsequent Ring‐Opening Reaction for the Synthesis of Amino Alcohols - PMC", nih.gov,
  • "Determination and Use of Rohrschneider-McReynolds Constants for Chiral Stationary Phases Used in Capillary Gas Chrom
  • "The State of the Art in Chiral Capillary Gas Chromatography | LCGC International", chrom

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities during 1-propylamino-2-butanol extraction

Welcome to the technical support center for the purification of 1-propylamino-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-propylamino-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the liquid-liquid extraction of this valuable amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.

Troubleshooting Guide: Impurities & Extraction Issues

This section addresses specific problems encountered during the extraction process in a practical question-and-answer format.

Q1: I've performed the extraction, but my final product is contaminated with unreacted starting materials (e.g., 1-amino-2-butanol or propyl halide). How do I remove them?

Root Cause Analysis: This issue typically arises from either an incomplete reaction or an inefficient extraction protocol that fails to separate compounds with similar properties. 1-Amino-2-butanol, being a primary amine, and 1-propylamino-2-butanol, a secondary amine, both exhibit basic properties and can be challenging to separate from each other based on simple solvent partitioning alone. Propyl halides, if unreacted, will remain as non-polar impurities in the organic phase.

Solutions & Methodologies:

The key to separating these amines is to exploit the difference in their basicity and solubility through pH-controlled aqueous washes.[1][2] The secondary amine (your product) is slightly more sterically hindered and has different electronic properties than the primary amine starting material, which can be leveraged for separation.

Protocol 1: Acidic Wash for Amine Separation

This protocol is designed to protonate and remove basic impurities into an aqueous layer, leaving the less basic or non-basic impurities in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Initial Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The pH of the aqueous solution should be at least 2 pKa units below the pKa of the amine's conjugate acid to ensure full protonation.[3]

  • Separation: Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate. The protonated amines (your product and unreacted 1-amino-2-butanol) will move into the aqueous layer. Unreacted propyl halide and other non-basic impurities will remain in the organic layer.

  • Isolate Amines: Drain and collect the aqueous layer. Discard the organic layer containing non-basic impurities.

  • Basification & Re-extraction: Return the acidic aqueous layer to the separatory funnel. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is basic (pH > 10), which deprotonates the ammonium salts back to their free amine forms.[3]

  • Final Extraction: Extract the now water-insoluble free amines back into a fresh organic solvent (e.g., ethyl acetate or DCM). Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine mixture.

Further purification to separate 1-amino-2-butanol from your product may require chromatography.[4]

Q2: A thick, stable emulsion has formed between the organic and aqueous layers, preventing proper separation. What should I do?

Root Cause Analysis: Emulsion formation is a frequent issue in liquid-liquid extractions, especially when the mixture contains compounds that can act as surfactants.[5][6] In this case, the amino alcohol product itself, possessing both a polar head (hydroxyl and amine groups) and a non-polar tail (propyl and butyl groups), can stabilize droplets of one phase within the other. Vigorous shaking during the extraction process often instigates this problem.[5][6]

Solutions & Methodologies:

The primary goal is to disrupt the interfacial tension that stabilizes the emulsion. Several techniques can be employed, ranging from simple physical methods to changing the chemical properties of the aqueous phase.

Troubleshooting Emulsions
MethodDescriptionCausality
Gentle Agitation Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.Reduces the energy input that disperses the liquids into fine droplets, preventing emulsion formation from the start.[5]
"Salting Out" Add a saturated solution of sodium chloride (brine) to the separatory funnel and mix gently.The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic molecules out and breaking the emulsion.[5]
Filtration Pass the entire mixture through a pad of glass wool or phase separation filter paper.These materials can physically disrupt the droplets, helping to coalesce the dispersed phase.[5]
Centrifugation If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.The centrifugal force accelerates the separation of the two phases based on their density differences.
Solvent Addition Add a small amount of a different organic solvent to alter the properties of the organic phase.This can change the solubility characteristics of the emulsifying agent, helping to break the emulsion.[5]
Protocol 2: Breaking an Emulsion with Brine
  • Stop Shaking: Cease agitation of the separatory funnel.

  • Add Brine: Prepare a saturated aqueous solution of NaCl (brine). Add a volume of brine equal to approximately 10-20% of the aqueous layer volume to the separatory funnel.

  • Gentle Mixing: Gently rock or swirl the funnel. Do not shake vigorously. You should observe the emulsion beginning to break.

  • Allow to Settle: Let the funnel stand undisturbed in a ring clamp for 10-30 minutes. The layers should separate more clearly.

  • Drain Layers: Carefully drain the distinct aqueous layer, followed by the organic layer.

Q3: My final product is off-color (yellow to brown). What causes this and how can I fix it?

Root Cause Analysis: Crude 1-amino-2-butanol is often a light yellow oil.[4] Darker coloration typically indicates the presence of impurities formed through side reactions or degradation. Potential side reactions in amino alcohol synthesis include oxidation of the alcohol or amine, or polymerization.[7][8] The presence of N-nitrosamine impurities, which can form from residual nitrosating agents, is also a concern, though primary and secondary amines are less reactive in this regard than tertiary amines.[9]

Solutions & Methodologies:

For removing colored impurities, which are often highly polar or polymeric, adsorption or distillation techniques are most effective.

  • Activated Carbon Treatment: Dissolve the discolored product in a suitable organic solvent. Add a small amount of activated carbon (typically 1-5% by weight) and stir the mixture for 15-30 minutes at room temperature. The colored impurities will adsorb onto the surface of the carbon. Remove the carbon by filtering the mixture through a pad of Celite®. Wash the filter cake with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure.[4]

  • Vacuum Distillation: For thermally stable compounds like 1-propylamino-2-butanol, fractional distillation under reduced pressure is an excellent method for purification.[4] This will separate your product from less volatile (polymeric) and more volatile impurities, and can also help remove color.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 1-propylamino-2-butanol?

The impurity profile depends heavily on the synthetic route. A common method is the reductive amination of 1-hydroxy-2-butanone with propylamine or the alkylation of 1-amino-2-butanol.

Impurity TypeSpecific ExampleSource of Impurity
Unreacted Starting Material 1-amino-2-butanol, propylamineIncomplete reaction.
Over-alkylation Product N,N-dipropyl-1-amino-2-butanolReaction of the product with the alkylating agent.
Isomeric Byproducts 2-propylamino-1-butanolCan arise from certain synthetic routes where regioselectivity is not perfectly controlled.[10][11]
Oxidation Products 1-(propylamino)butan-2-oneOxidation of the secondary alcohol functional group.[8]
Residual Solvents THF, Ethanol, TolueneFrom the reaction or extraction process.
Q2: How do I correctly choose and apply the pH for an efficient extraction?

The efficiency of an amine extraction is critically dependent on pH control.[1][2][12] The core principle is to convert the basic amine into its water-soluble salt form for washing, and then back to its water-insoluble free-base form for extraction into an organic solvent.

  • To Extract the Amine into the Aqueous Layer (Protonation): The pH of the aqueous wash solution must be significantly lower than the pKa of the amine's conjugate acid. A general rule is to use a pH that is at least 2 units below the pKa.[3] This ensures >99% of the amine is in its protonated, water-soluble ammonium salt form.

  • To Recover the Amine into the Organic Layer (Deprotonation): The pH of the aqueous layer must be raised to be significantly higher than the pKa of the amine's conjugate acid. A pH of 10-12 is typically sufficient to convert the ammonium salt back to the free amine, which will then partition into the organic solvent.[3]

Q3: Which organic solvent is best for extracting 1-propylamino-2-butanol?

The choice of solvent is a balance between the product's solubility and the solvent's physical properties.

SolventProsCons
Dichloromethane (DCM) High density (forms bottom layer), good solvating power for many organics, volatile and easy to remove.Can form emulsions, potential environmental and health concerns.
Ethyl Acetate (EtOAc) Lower toxicity than DCM, less prone to emulsions, good solvating power.Lower density (forms top layer), slightly more soluble in water than DCM.
2-Butanol Can be effective for extracting more polar or hydrophilic organic compounds from water.[13]Higher boiling point, partially miscible with water which can complicate separation.[13][14]
Diethyl Ether Very volatile, low boiling point, easy to remove completely.Extremely flammable, can form explosive peroxides, low density.

For most applications, ethyl acetate is a reliable first choice due to its balance of effectiveness and safety.

Q4: How can I definitively confirm the purity of my final product?

A combination of analytical techniques is required for full validation.[15]

  • Chromatography (TLC/GC/HPLC): Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity.[4]

  • Spectroscopy (NMR, IR, MS):

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying impurities.[15]

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the O-H and N-H stretches.[15]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities through their fragmentation patterns.[15]

Visual Workflows and Diagrams

Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving common issues during the extraction process.

Troubleshooting_Extraction start Start Extraction Workup issue Problem Encountered? start->issue emulsion Emulsion Formed? issue->emulsion Yes no_issue Proceed to Drying & Concentration issue->no_issue No product_purity Low Purity / Contamination? emulsion->product_purity No solve_emulsion Add Brine / Centrifuge emulsion->solve_emulsion Yes color_issue Product is Discolored? product_purity->color_issue No solve_purity Perform pH-Adjusted Wash Follow with Chromatography product_purity->solve_purity Yes solve_color Treat with Activated Carbon or Perform Vacuum Distillation color_issue->solve_color Yes end_product Pure Product Obtained color_issue->end_product No solve_emulsion->product_purity solve_purity->color_issue solve_color->end_product no_issue->end_product

Caption: A decision tree for troubleshooting common extraction issues.

Workflow for pH-Controlled Liquid-Liquid Extraction

This diagram illustrates the separation of the desired product from starting materials and non-basic impurities.

Extraction_Workflow cluster_0 Step 1: Initial State cluster_1 Step 2: Acidic Wash (e.g., 1M HCl) cluster_2 Step 3: Basification & Re-extraction Crude Crude Separatory1 Separatory Funnel Aqueous Layer (pH ~1) Product-H⁺ 1-Amino-2-butanol-H⁺ Organic Layer Non-Basic Impurities Crude->Separatory1 Wash with Acid Separatory2 Separatory2 Separatory1:aq->Separatory2 Isolate & Basify node_discard Non-Basic Impurities (Discarded) Separatory1:org->node_discard Discard node_final Purified Amine Mixture (Requires Chromatography to separate product from starting amine) Separatory2:org->node_final Isolate for further purification

Caption: Workflow of pH-controlled extraction for amine purification.

References

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ACS Publications. (2003, March 8).
  • Video: Extraction: Effects of pH - JoVE. (2024, April 4). JoVE.
  • pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties (Journal Article) | OSTI.GOV. (1995, May 1). OSTI.GOV.
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines - Benchchem. Benchchem.
  • Effect of pH and modifier-concentration on the solvent extraction of molybdenum with an alkyl amine - INIS-IAEA. INIS-IAEA.
  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation.
  • Technical Support Center: Synthesis of Amino Alcohol Compounds - Benchchem. Benchchem.
  • Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines - ACS Publications. (2010, May 11).
  • common side reactions with 1-Amino-2-butanol - Benchchem. Benchchem.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2025, November 27).
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. CDN.
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). K-Jhil.
  • Tackling emulsions just got easier - Biotage. (2023, January 17). Biotage.
  • Technical Support Center: Purification of 1-Amino-2-butanol - Benchchem. Benchchem.
  • 1-Butanol, 2-amino-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). AICIS.
  • CN105481703B - One kind synthesis(S)The method of 2 amino butanols - Google Patents.
  • A Comparative Guide to the Validation of 1-Amino-2-butanol Synthesis - Benchchem. Benchchem.
  • Solvent: 2-butanol - Department of Chemistry : University of Rochester. University of Rochester.
  • 2-Butanol - Wikipedia. Wikipedia.
  • US3855300A - Process for the production of 2-amino-1-butanol - Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess with 1-Propylamino-2-butanol

Welcome to the Advanced Technical Support Center for asymmetric catalysis. This guide is designed for researchers and drug development professionals utilizing 1-propylamino-2-butanol (C₇H₁₇NO)[1] as a chiral ligand or au...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for asymmetric catalysis. This guide is designed for researchers and drug development professionals utilizing 1-propylamino-2-butanol (C₇H₁₇NO)[1] as a chiral ligand or auxiliary in enantioselective transformations, particularly dialkylzinc additions.

As a chiral β -amino alcohol, 1-propylamino-2-butanol acts as a bidentate ligand. The hydroxyl and secondary amine groups coordinate to transition metals (like Zinc), creating a rigid, stereocontrolled pocket. Because it is an N-monosubstituted amino alcohol, it often provides superior facial discrimination compared to N,N-disubstituted analogs by allowing a more compact transition state[2].

Diagnostic Workflow: Troubleshooting Low Enantiomeric Excess

Before adjusting your stoichiometry, follow this diagnostic logic tree to isolate the root cause of poor enantiomeric excess (ee).

TroubleshootingEE Start Enantiomeric Excess (ee) < 90% CheckTemp Is reaction temp > 0°C? Start->CheckTemp LowerTemp Lower temp to -20°C to suppress background rxn CheckTemp->LowerTemp Yes CheckSolvent Using coordinating solvent (e.g., THF)? CheckTemp->CheckSolvent No Success Optimal ee Achieved (>95%) LowerTemp->Success ChangeSolvent Switch to Toluene/Hexane to stabilize Zn-chelate CheckSolvent->ChangeSolvent Yes CheckLigand Ligand loading < 10 mol%? CheckSolvent->CheckLigand No ChangeSolvent->Success IncreaseLigand Increase to 10-20 mol% Ensure >99% ee of ligand CheckLigand->IncreaseLigand Yes CheckLigand->Success No IncreaseLigand->Success

Diagnostic logic tree for troubleshooting low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: Why does my ee drop significantly when scaling up the reaction from 1 mmol to 50 mmol? A1: Scale-up alters heat dissipation. The formation of the active zinc-alkoxide catalyst and the subsequent alkyl transfer are exothermic processes. If the internal reaction temperature rises above 0 °C, the activation energy barrier for the uncatalyzed, achiral background reaction (direct addition of Et₂Zn to the aldehyde) is breached. This parallel racemic pathway dilutes your chiral product[3]. Solution: Use a cryogenic probe to monitor internal temperature, not just the jacket temperature, and reduce the Et₂Zn addition rate.

Q2: Can I use THF or Diethyl Ether to improve the solubility of my substrates? A2: Avoid coordinating solvents if maximizing ee is your primary goal. The high stereocontrol of 1-propylamino-2-butanol relies on the formation of a rigid, bimetallic zinc-chelate transition state. Coordinating solvents like THF compete for zinc coordination sites, breaking the dimeric catalyst structure into monomeric species that offer poor enantiofacial discrimination[4]. Solution: Stick to non-coordinating solvents like anhydrous toluene or hexanes.

Q3: My 1-propylamino-2-butanol has an optical purity of 80% ee. Will my product ee be limited to 80%? A3: Not necessarily. Amino alcohol-catalyzed dialkylzinc additions frequently exhibit a Non-Linear Effect (NLE) (specifically, asymmetric amplification). Because the active catalyst is often a dimer, an 80% ee ligand pool forms highly active homochiral dimers (R,R or S,S) and less active/inactive heterochiral dimers (R,S). The homochiral dimers dominate the catalytic cycle, meaning you can often achieve >90% product ee even with an imperfectly resolved ligand[5].

Q4: How do I recover the 1-propylamino-2-butanol ligand post-reaction? A4: After quenching the reaction with 1N HCl, the product alcohol remains in the organic phase, while the amino alcohol ligand is protonated and moves to the aqueous phase. Wash the organic layer, then basify the aqueous layer to pH > 11 using NaOH. Extract with dichloromethane to recover the free amino alcohol[6].

Mechanistic Pathway & Catalytic Cycle

Understanding the causality of the reaction ensures better experimental design. The diagram below illustrates how 1-propylamino-2-butanol guides the stereocenter formation.

CatalyticCycle L Chiral Ligand Zn Zn-Alkoxide Complex L->Zn + Et2Zn Coord Aldehyde Binding Zn->Coord + RCHO TS Alkyl Transfer Coord->TS Transition State Prod Chiral Product TS->Prod Release Prod->Zn Catalyst Regeneration

Catalytic cycle of dialkylzinc addition using a chiral amino alcohol.

Standardized Self-Validating Protocol

This protocol for the enantioselective addition of diethylzinc to benzaldehyde includes built-in causality checks to ensure system integrity before proceeding to the next step.

Materials:

  • (S)-1-propylamino-2-butanol (10 mol%)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Anhydrous Toluene (0.2 M relative to aldehyde)

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.

  • Ligand Dissolution: Add (S)-1-propylamino-2-butanol (10 mol%) and anhydrous toluene. Cool the mixture to 0 °C using an ice bath.

  • Catalyst Formation (Critical Checkpoint): Add Diethylzinc (2.2 equiv) dropwise over 10 minutes.

    • Self-Validation Check: You must observe the evolution of ethane gas (bubbling). This confirms the deprotonation of the hydroxyl group and the formation of the active zinc-alkoxide complex. If no gas is observed, your Et₂Zn has hydrolyzed/oxidized. Do not proceed.

  • Incubation: Stir the catalyst mixture at 0 °C for 30 minutes to ensure complete dimer formation.

  • Substrate Addition: Add benzaldehyde (1.0 equiv) dropwise. Maintain the internal temperature strictly at 0 °C.

  • Reaction Monitoring: Stir for 12–24 hours. Monitor aldehyde consumption via TLC or GC-FID.

  • Quench & Workup: Quench carefully with cold 1N HCl (dropwise initially to manage the exothermic destruction of excess Et₂Zn). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data: Parameter Impact on Enantiomeric Excess

The following table summarizes the causal relationship between reaction parameters and the resulting enantiomeric excess, demonstrating why specific conditions are mandated in the protocol above[3][4].

Ligand LoadingSolvent SystemTemperatureAldehyde ConversionEnantiomeric Excess (ee)Primary Causality for Result
5 mol%Toluene25 °C>95%72%High temp allowed achiral background reaction to compete.
10 mol%Toluene0 °C>95%94%Optimal balance of catalyst stability and background suppression.
10 mol%THF0 °C88%45%Coordinating solvent disrupted the bimetallic chiral transition state.
20 mol%Hexane-20 °C90%98%Maximum stereocontrol, though reaction rate is significantly reduced.

References

  • Source: nih.
  • Title: Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1 R ,2 S )
  • Title: Dual Stereoselectivity in the Dialkylzinc Reaction Using (−)
  • Source: benchchem.
  • Source: acs.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidative Degradation of 1-Propylamino-2-butanol During Long-Term Storage

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the mechanisms of oxidative degradation of 1-propylamino-2-butanol and the validated strategies to ens...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the mechanisms of oxidative degradation of 1-propylamino-2-butanol and the validated strategies to ensure its stability during long-term storage. By understanding the underlying chemical principles, users can implement effective preventative measures, troubleshoot stability issues, and maintain the integrity of their valuable materials.

Section 1: The "Why" - Understanding Degradation Susceptibility

This section addresses the inherent chemical vulnerabilities of 1-propylamino-2-butanol that make it prone to oxidation.

Q1: What specific structural features of 1-propylamino-2-butanol make it susceptible to oxidative degradation?

A1: The susceptibility of 1-propylamino-2-butanol to oxidative degradation stems from two key functional groups in its structure: the secondary amine and the secondary alcohol.

  • Secondary Amine Group (-NH-): Amines are well-documented to be sensitive to oxidation.[1] The nitrogen atom and the adjacent carbon-hydrogen (α-C-H) bonds are primary sites for oxidative attack. The presence of a lone pair of electrons on the nitrogen atom makes it a target for electrophilic oxidants. Oxidation can lead to the formation of various degradation products, including N-oxides, imines, or even cleavage of the C-N bond through radical-mediated pathways.[2]

  • Secondary Alcohol Group (-CHOH): The secondary alcohol is also a significant site of oxidation, which typically converts the alcohol to a ketone. This transformation involves the removal of two hydrogen atoms and can be catalyzed by oxygen, especially in the presence of heat, light, or metal ion contaminants.

The combination of these two functional groups creates a molecule that requires careful handling and storage to prevent the formation of a complex mixture of impurities over time.

Caption: Potential oxidative degradation sites on 1-propylamino-2-butanol.

Section 2: The "How" - Recommended Storage Protocols

Proper storage conditions are the first and most critical line of defense against degradation.

Q2: What are the definitive, validated conditions for the long-term storage of 1-propylamino-2-butanol?

A2: To ensure maximum stability and shelf-life, a multi-faceted approach to storage is required. The following conditions are based on established principles for stabilizing sensitive organic compounds like amino alcohols.[3][4]

ParameterRecommendationRationale & Justification
Temperature 2-8°C (Refrigerated) Lowering the temperature significantly reduces the rate of all chemical reactions, including oxidation.[5][6] This is the most effective and fundamental control parameter. While the compound may be stable for short durations at ambient temperature, long-term storage requires refrigeration.[3]
Atmosphere Inert Gas Blanket (Nitrogen or Argon) Oxygen is the primary reactant in oxidative degradation.[7] Displacing oxygen from the container's headspace with a dry, inert gas like nitrogen or argon creates a protective layer that prevents oxidative reactions from initiating.[8][9][10][11] This technique, known as blanketing or inerting, is crucial for maintaining product purity.[8][10]
Light Protection from Light (Amber Vials) UV and visible light can provide the activation energy for radical-initiated degradation pathways (photodegradation). Storing the material in amber glass or other opaque containers is mandatory to prevent this.[3]
Container Tightly Sealed, Type I Borosilicate Glass The container must provide a hermetic seal to prevent the ingress of atmospheric oxygen and moisture.[3] Type I borosilicate glass is recommended due to its high chemical resistance and low level of extractables. For larger quantities, stainless steel may be suitable, but compatibility should be verified.
Moisture Dry Environment Moisture can facilitate certain degradation pathways.[8] Ensuring the compound is stored dry and that the inerting gas has a low moisture content helps maintain stability.

Section 3: Chemical Stabilization with Antioxidants

For applications requiring the utmost stability, the use of chemical antioxidants can provide an additional layer of protection.

Q3: Can antioxidants be used to stabilize 1-propylamino-2-butanol, and which classes are most effective?

A3: Yes, the addition of a suitable antioxidant can significantly inhibit oxidative degradation.[1] Antioxidants function by interrupting the degradation cascade, typically through one of two mechanisms. The most effective strategies often involve a synergistic combination of both types.[12][13]

  • Primary Antioxidants (Radical Scavengers): These compounds, predominantly hindered phenols or some aromatic amines, function by donating a hydrogen atom to reactive free radicals, terminating the oxidative chain reaction.[12][14]

  • Secondary Antioxidants (Peroxide Decomposers): This class, which includes phosphites and thioesters, works by decomposing hydroperoxides—key intermediates in the oxidation process—into stable, non-radical products.[12][15]

Antioxidant ClassExamplesTypical ConcentrationMechanism of Action
Hindered Phenols Butylated hydroxytoluene (BHT), Irganox® 1010, Irganox® 10760.01 - 0.1% (w/w)Free radical scavenging.[1]
Aromatic Amines Irganox® 5057, Naugard® 4450.01 - 0.1% (w/w)Free radical scavenging.[1][12] Often very effective but can cause color formation.[14]
Phosphites Irgafos® 1680.05 - 0.2% (w/w)Decomposes hydroperoxides.[12] Often used in synergy with a primary antioxidant.

Q4: How should I select and validate an antioxidant for my specific application?

A4: The selection process is critical, as an inappropriate antioxidant could be ineffective or interfere with downstream processes.

  • Solubility & Compatibility: The chosen antioxidant must be fully soluble and compatible with 1-propylamino-2-butanol without causing any precipitation or side reactions.

  • Downstream Impact: Consider the final application. For example, in pharmaceutical development, the antioxidant must be non-toxic and not interfere with the active ingredient's function or subsequent manufacturing steps.

  • Validation via Stability Study: The most reliable method is to perform a small-scale, stressed stability study. Prepare samples of 1-propylamino-2-butanol with and without the candidate antioxidant(s). Expose them to accelerated conditions (e.g., 40°C/75% RH) and analyze the purity at set time points using a stability-indicating analytical method, such as HPLC.

Section 4: Troubleshooting Guide

This section provides solutions to common problems encountered during storage and handling.

Q5: My stored sample of 1-propylamino-2-butanol has developed a yellow or brown tint. What does this signify?

A5: A color change, particularly yellowing, is a classic indicator of oxidative degradation. It often results from the formation of conjugated systems, such as imines, or nitroxide radicals, which absorb visible light. This is a qualitative sign that the material's purity has been compromised.

  • Action: Immediately quarantine the material and perform quantitative analysis (e.g., HPLC, GC) to determine its purity. Compare the results against the certificate of analysis for the fresh batch. Do not use the material in a critical application until its purity has been re-verified.

Q6: My purity analysis by GC-MS shows several new, low-level peaks that were not present in the fresh material. How can I confirm if these are oxidation products?

A6: The appearance of new peaks strongly suggests degradation. GC-MS is an excellent tool for this investigation.[16]

  • Action:

    • Analyze Mass Spectra: Examine the mass spectra of the new peaks. Look for molecular ions and fragmentation patterns consistent with expected oxidation products. For example, a mass increase of 16 amu could indicate N-oxidation, while a mass decrease of 2 amu could suggest dehydrogenation to form a ketone or imine.

    • Compare to Forced Degradation: Perform a forced degradation study by bubbling a small amount of air through a heated sample of fresh material. Analyze this stressed sample by GC-MS. The impurity profile should show an exaggeration of the peaks seen in your stored sample, helping to confirm their origin as oxidative degradants.

Q7: A batch of 1-propylamino-2-butanol that was stored for six months now fails its purity specification. What are the most probable causes?

A7: A failure in purity points to a breakdown in one or more of the recommended storage protocols. Use this checklist to perform a root cause analysis:

  • Atmosphere Integrity: Was the container seal fully intact? Was the inert gas blanket properly applied at the time of storage and after any sampling? Even a small leak can allow sufficient oxygen ingress over time to cause significant degradation.[8][11]

  • Temperature Excursion: Was the material maintained consistently at 2-8°C? Check temperature logs for any evidence of storage at ambient or elevated temperatures. Degradation increases strongly with temperature.[5][17]

  • Light Exposure: Was the material stored in a clear container or left out on a lab bench? Photodegradation can be a significant contributor.[3]

  • Container Contamination: Was the container properly cleaned and dried before use? Residual contaminants, particularly transition metal ions, can act as catalysts for oxidation.

Section 5: Key Experimental Protocols

These protocols provide standardized procedures for proper storage and stability analysis.

Protocol 1: Laboratory-Scale Inert Gas Blanketing

This procedure details how to properly store a sample of 1-propylamino-2-butanol under a nitrogen or argon blanket.

  • Preparation: Select a clean, dry amber glass vial with a PTFE-lined screw cap. Ensure the vial is of an appropriate size to minimize headspace.

  • Transfer: Dispense the required amount of 1-propylamino-2-butanol into the vial inside a fume hood.

  • Inerting: Insert a long, clean Pasteur pipette or needle connected via tubing to a regulated source of dry nitrogen or argon.

  • Purging: Gently introduce a slow stream of the inert gas into the headspace above the liquid for 30-60 seconds. The gas flow should be gentle enough to avoid splashing. This displaces the ambient air and oxygen.[9]

  • Sealing: While the inert gas is still flowing, slowly withdraw the pipette and immediately seal the vial tightly with the cap.

  • Labeling & Storage: Label the vial clearly with the contents, date, and "Store under N₂/Ar at 2-8°C". Place the vial in a refrigerator.

Protocol 2: HPLC-UV Method for Stability Monitoring

This protocol provides a baseline method for quantifying the purity of 1-propylamino-2-butanol and detecting degradation products.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic; 70% 20 mM Potassium Phosphate buffer (pH 7.0) / 30% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of 1-propylamino-2-butanol into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1.0 mg/mL.

  • Procedure:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject the prepared sample.

    • Integrate all peaks and calculate the purity of 1-propylamino-2-butanol using the area percent method. Degradation products will typically appear as new peaks, often at different retention times than the main peak.

Caption: Workflow diagram for a comprehensive stability study.

Section 6: Frequently Asked Questions (FAQs)

Q8: What type of container material is best for storing 1-propylamino-2-butanol? A8: For laboratory and pharmaceutical applications, Type I amber borosilicate glass is the gold standard due to its inertness and light-blocking properties.[18] For bulk industrial storage, stainless steel (e.g., 316L) is often used, but material compatibility tests should be conducted to rule out any catalytic effects or corrosion. Avoid plastics unless their compatibility has been rigorously tested, as leaching of plasticizers or additives can occur.[19]

Q9: For how long can I expect 1-propylamino-2-butanol to be stable under ideal conditions? A9: While a precise shelf-life must be determined by a formal stability study, when stored under the ideal conditions outlined in Section 2 (refrigerated at 2-8°C under a dry inert gas blanket and protected from light), high-purity 1-propylamino-2-butanol can be expected to remain stable for several years.

Q10: Is it necessary to use both inert gas and an antioxidant? A10: For most applications, storing the material properly under an inert gas blanket is sufficient to prevent significant degradation.[8] The addition of an antioxidant is recommended for applications requiring the highest level of purity over very long timeframes, or if the material will be subjected to conditions where minor air exposure is unavoidable (e.g., repeated sampling from a large container).

Q11: Should I store 1-propylamino-2-butanol neat (undiluted) or as a solution? A11: It is strongly recommended to store the material neat. Storing it in a solution introduces another variable—the solvent—which could have its own stability issues or participate in degradation reactions.[20] For example, storing in water could promote hydrolysis of any impurities, while some organic solvents could contain peroxide impurities that would accelerate oxidation. If a stock solution is required, it should be prepared fresh from the neat material.[21]

References

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
  • M-Tech Control. (n.d.). Guarding Integrity: Nitrogen Blanketing's Role in the Chemical Industry.
  • Air Liquide Indonesia. (n.d.). Inerting, Blanketing and Purging.
  • Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing.
  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation.
  • ACS Publications. (2022, December 23). Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor | Organic Letters.
  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants.
  • BASF. (n.d.). Antioxidants - Plastics & Rubber.
  • Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there? Classification of common antioxidants.
  • IEA SHC. (n.d.). The Art of Stabilization.
  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge.
  • Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation.
  • University of Louisville. (1933). The oxidation of amino alcohols. ThinkIR.
  • PMC. (2018, February 2). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices.
  • ResearchGate. (n.d.). Effect of temperature on amine loss.
  • ResearchGate. (2025, August 7). The impacts of temperature, alcoholic degree and amino acids content on biogenic amines and their precursor amino acids content in red wine | Request PDF.
  • MDPI. (2013, July 12). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • MDPI. (2025, March 16). Preparation and Improved Properties of Vanillin-Crosslinked Polyvinyl Alcohol/Chitosan Active Packaging Films.
  • ResearchGate. (2025, October 16). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Company of Biologists Journals. (2021, February 26). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS | Biology Open.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids.
  • ECHEMI. (n.d.). Regulations on the compatibility of packaging materials on ICH guide.
  • Unknown Source. (n.d.). Chemical Compatibility Chart.
  • Quora. (2012, January 19). How long can one store amino acids at room temperature?
  • CD Formulation. (n.d.). Drug Formulation and Packaging Compatibility.
  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin.
  • ResearchGate. (2017, March 10). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?
  • ResearchGate. (2026, January 17). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022, June 5). Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study.
  • PMC. (n.d.). Comprehensive Oxidation Mechanism of n‑Butylamine and 2‑Butylamine by H and OH Radicals: Insights into Reactivity.
  • Research Collection. (2022, May 26). Moderation of Oxidative Damage on Aromatic Hydrocarbon-Based Polymers.
  • National Institute of Standards and Technology. (n.d.). 1-Butanol, 2-amino-. NIST WebBook.
  • AccuStandard. (n.d.). Method 541: Determination of 1-Butanol, 1,4-Dioxane, 2-Methoxyethanol and 2-Propen-1-ol in Drinking.
  • PMC. (n.d.). A study of the oxidation of butan-1-ol and propan-2-ol by nicotinamide-adenine dinucleotide catalysed by yeast alcohol dehydrogenase.
  • ResearchGate. (2026, February 9). (PDF) Study of OH-initiated degradation of 2-aminoethanol.

Sources

Optimization

minimizing side reactions during 1-propylamino-2-butanol acylation

Technical Support Center: Chemoselective Acylation of 1-Propylamino-2-Butanol Overview 1-Propylamino-2-butanol is a bifunctional molecule containing a secondary amine and a secondary alcohol. Achieving selective N-acylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chemoselective Acylation of 1-Propylamino-2-Butanol

Overview 1-Propylamino-2-butanol is a bifunctional molecule containing a secondary amine and a secondary alcohol. Achieving selective N-acylation without triggering O-acylation or N,O-diacylation requires strict control over reaction kinetics, electrophile hardness, and workup pH. This guide provides mechanistic troubleshooting, validated protocols, and optimization data tailored for researchers and drug development professionals.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant N,O-diacylation instead of the desired N-monoacylated product? Causality & Solution: While the secondary amine is inherently more nucleophilic than the secondary alcohol, the hydroxyl group will readily react if the electrophile is too harsh or present in excess. The use of highly reactive acyl chlorides, especially in the presence of strong bases like triethylamine or pyridine, often overrides the kinetic preference for the amine. This leads to substantial N,O-diacylated side products (1)[1]. To minimize this, switch to a milder acylating agent and strictly control stoichiometry (1.0 to 1.05 equivalents).

Q2: How does the choice of acylating agent and temperature dictate chemoselectivity? Causality & Solution: Chemoselectivity relies on exploiting the kinetic difference between the competing nucleophiles. Acetic anhydride provides a softer electrophilic carbonyl carbon compared to acetyl chloride. By running the reaction at 0 °C, the thermal activation energy barrier for O-acylation is not met. Consequently, the highly nucleophilic secondary amine preferentially attacks the anhydride, yielding the amide (2)[2]. Alternatively, solvent-free conditions without catalysts have also been shown to yield high N-acylation selectivity (3)[3].

Q3: I achieved N-acylation initially, but upon workup, I see O-acylated products. What happened? Causality & Solution: You are likely observing N-to-O acyl migration. While N-acylation is kinetically favored, under acidic conditions, the protonation of the amide nitrogen can facilitate an intramolecular transfer of the acyl group to the adjacent hydroxyl oxygen, forming the thermodynamically stable ester (4)[4]. Ensure your workup remains neutral or slightly basic by quenching the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the carboxylic acid byproduct[2].

Section 2: Quantitative Optimization Data

The following table summarizes the impact of reaction parameters on the chemoselective acylation of 1-propylamino-2-butanol (and structurally analogous bifunctional amino alcohols):

Acylating AgentEquivalentsTemperatureSolventBase AdditiveN-Acyl Yield (%)N,O-Diacyl Yield (%)
Acetyl Chloride2.025 °CDCMEt₃N (2.5 eq)< 20%> 75%
Acetyl Chloride1.10 °CDCMEt₃N (1.2 eq)~ 50%~ 40%
Acetic Anhydride1.225 °CSolvent-freeNone85 - 90%< 10%
Acetic Anhydride1.050 °C to RTDCMNone> 95%Trace

Section 3: Validated Experimental Protocol

Highly Selective N-Acylation using Acetic Anhydride This self-validating system ensures kinetic control and prevents thermodynamic rearrangement during isolation.

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-propylamino-2-butanol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Kinetic Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10–15 minutes. Causality: Lowering the thermal energy suppresses the activation of the less nucleophilic secondary alcohol.

  • Electrophile Addition: Slowly add acetic anhydride (1.05 eq) dropwise via a syringe over 15–20 minutes. Do not add external base (e.g., DMAP or Et₃N) as this will indiscriminately activate the anhydride and promote unwanted O-acylation.

  • Reaction Progression: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to slowly warm to room temperature for an additional 2–4 hours. Monitor the progress via Thin Layer Chromatography (TLC); a Ninhydrin stain will confirm the disappearance of the secondary amine.

  • Basic Quench (Critical Step): Once complete, cool the reaction back to 0 °C and carefully add saturated aqueous NaHCO₃ solution dropwise. Stir vigorously for 30 minutes. Causality: This neutralizes the acetic acid byproduct, preventing acid-catalyzed N-to-O acyl migration during concentration.

  • Workup & Isolation: Transfer to a separatory funnel. Separate the organic layer, extract the aqueous layer twice more with DCM, dry the combined organics over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-acylated product.

Section 4: Reaction Workflow & Chemoselectivity Pathway

Chemoselectivity SM 1-Propylamino-2-butanol (Amine & Alcohol) Cond1 Acetic Anhydride (1.05 eq) 0 °C, No Base SM->Cond1 Kinetic Control Cond2 Acyl Chloride (Excess) + Base (e.g., Et3N) SM->Cond2 Harsh Conditions Prod1 Selective N-Acylation (Desired Amide) Cond1->Prod1 High Selectivity Prod2 N,O-Diacylation (Side Product) Cond2->Prod2 Over-reaction Prod3 O-Acylated Product (Ester) Prod1->Prod3 Acidic Workup (N-to-O Migration)

Reaction pathways for 1-propylamino-2-butanol acylation highlighting chemoselectivity.

References

  • [4] Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Source: Taylor & Francis. URL:[Link]

  • [1] Title: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin. Source: American Chemical Society (The Journal of Organic Chemistry). URL:[Link]

  • [3] Title: An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Source: Oriental Journal of Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Purification of Crude 1-Propylamino-2-butanol

Welcome to the Technical Support Center for amino alcohol purification. 1-Propylamino-2-butanol is a bifunctional molecule containing both a secondary amine and a secondary hydroxyl group.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino alcohol purification. 1-Propylamino-2-butanol is a bifunctional molecule containing both a secondary amine and a secondary hydroxyl group. It is typically synthesized via the ring-opening treatment of 1,2-epoxybutane (2-ethyloxirane) with an excess of n-propylamine[ResearchGate][1].

Because the crude reaction mixture contains unreacted starting materials, neutral polyether oligomers, and over-alkylated byproducts, isolating the target compound requires a sequential, property-driven approach.

Purification Logic & Workflow

The purification strategy exploits the distinct physicochemical properties of the mixture's components: volatility, basicity, and boiling point.

Purification A Crude Reaction Mixture (1-propylamino-2-butanol + Impurities) B Rotary Evaporation (Remove Volatiles: Propylamine, Epoxide) A->B Step 1: Concentration C Acid-Base Extraction (Isolate Basic Amines) B->C Step 2: Liquid-Liquid Extraction D Fractional Vacuum Distillation (Separate Mono- vs Bis-alkylated) C->D Step 3: Thermal Separation E Pure 1-propylamino-2-butanol (>98% Purity) D->E Step 4: Isolation

Logical workflow for the purification of crude 1-propylamino-2-butanol.

Troubleshooting & FAQs

Q: Why do I observe severe peak tailing when analyzing or purifying 1-propylamino-2-butanol via normal-phase silica gel chromatography? A: 1-propylamino-2-butanol acts as a strong hydrogen-bond donor and acceptor. When passed through unmodified silica gel, the basic nitrogen and hydroxyl oxygen interact strongly with the acidic silanol (Si-OH) groups on the stationary phase, leading to non-linear adsorption isotherms. Resolution: To mitigate this, competitively block the binding sites by adding a basic modifier, such as 1-5% triethylamine (TEA) or ammonium hydroxide, to your organic mobile phase[BenchChem][2]. The TEA preferentially binds to the acidic silanols, allowing the amino alcohol to elute in a tight, symmetrical band.

Q: How do I efficiently separate the target amino alcohol from neutral polymeric byproducts generated during the epoxide ring-opening? A: Epoxides can undergo base-catalyzed oligomerization, yielding neutral polyether impurities. Simple acid-base extraction allows for the isolation of the target amine from these neutral impurities[ACS Publications][3]. By treating the crude mixture with an aqueous acid, the secondary amine is protonated into a water-soluble ammonium salt, leaving neutral polyethers in the organic phase to be discarded.

Q: My synthesis yielded a significant amount of N,N-bis(2-hydroxybutyl)propylamine. How do I separate this from the desired product? A: Because the primary product is still a nucleophilic amine, it can react with a second equivalent of 1,2-epoxybutane to form a tertiary amine byproduct. Since both are basic amino alcohols, acid-base extraction will not separate them. However, their molecular weights differ significantly. Fractional vacuum distillation is the most effective method here; the lower-molecular-weight mono-alkylated product will distill first under reduced pressure, leaving the heavier bis-alkylated byproduct in the pot.

Quantitative Data & Impurity Profiling

Understanding the physicochemical properties of your crude mixture is critical for setting up self-validating purification parameters.

ComponentRole in MixtureMolecular Weight ( g/mol )Approx. Boiling Point (1 atm)Chemical NaturePrimary Removal Strategy
n-Propylamine Unreacted Starting Material59.1148 °CBasic AmineRotary Evaporation
1,2-Epoxybutane Unreacted Starting Material72.1163 °CNeutral EpoxideRotary Evaporation
1-Propylamino-2-butanol Target Product 131.20 ~170-180 °C Basic Amino Alcohol Isolation via Distillation
N,N-bis(2-hydroxybutyl)propylamine Over-alkylated Byproduct203.32>250 °CBasic Amino AlcoholRemains in Distillation Pot
Polyether Oligomers Side-reaction ByproductsVariableHigh / Non-volatileNeutral PolyetherAcid-Base Extraction

Self-Validating Experimental Protocols

These protocols are designed with built-in causality checks to ensure high scientific integrity during execution. Acid-base extraction techniques provide an effective complementary purification method that exploits the basic nature of the amino group[University of Bath][4].

Protocol A: Acid-Base Extraction of Amino Alcohols

Objective: Isolate basic amines from neutral/acidic impurities.

  • Initial Solvation: Dissolve the concentrated crude mixture (post-rotary evaporation) in a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Acidification: Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

    • Causality: The HCl protonates the amine, converting it to a highly polar, water-soluble ammonium chloride salt. Neutral impurities remain in the organic layer.

    • Self-Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, add more HCl until complete protonation is achieved.

  • Phase Separation: Drain the aqueous layer (contains product) into an Erlenmeyer flask. Discard the organic layer (contains neutral polyethers). Wash the aqueous layer once more with fresh organic solvent to remove residual trace organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring.

    • Causality: The strong base deprotonates the ammonium salt, regenerating the free amino alcohol, which is insoluble in cold water and will "oil out" or precipitate.

    • Self-Validation Checkpoint: Test the solution with pH paper. It must read pH > 12 to ensure 100% of the amine is free-based.

  • Final Extraction: Extract the basic aqueous layer 3 times with fresh Dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Protocol B: Fractional Vacuum Distillation

Objective: Separate 1-propylamino-2-butanol from the heavier bis-alkylated byproduct.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a fractionating column (Vigreux), a cow-type receiver, and a high-vacuum pump (capable of <5 Torr).

    • Causality: Amino alcohols have high atmospheric boiling points. Heating them above 150 °C in the presence of oxygen can cause thermal degradation and oxidation of the amine. Vacuum lowers the boiling point, preserving molecular integrity.

  • Degassing: Load the dried, extracted crude from Protocol A into the distillation pot. Apply vacuum slowly while stirring at room temperature to remove any residual solvent (degassing).

  • Heating & Fraction Collection: Gradually increase the heating mantle temperature.

    • Self-Validation Checkpoint (The Vapor Plateau): Monitor the vapor temperature thermometer at the distillation head. A stable, unchanging temperature plateau indicates a pure compound is distilling. Collect this fraction.

    • Self-Validation Checkpoint (The Drop): A sudden drop in vapor temperature indicates the target fraction has finished eluting. Stop collection immediately to prevent the higher-boiling bis-alkylated byproduct from co-distilling.

  • Storage: Backfill the system with inert gas (Nitrogen or Argon) before dismantling. Store the purified 1-propylamino-2-butanol in an amber vial flushed with inert gas to prevent atmospheric CO₂ absorption (carbamate formation).

References

  • URL:[https://benchchem.
  • URL:[https://www.
  • PTC in OPRD: An Illustrative Overview Source: Organic Process Research & Development, ACS Publications URL:[https://pubs.acs.org/doi/10.1021/op700251v]
  • URL:[https://researchportal.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-Propylamino-2-butanol
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Reactant of Route 2
1-Propylamino-2-butanol
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